Elsulfavirine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDEARCBRNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868046-19-9 | |
| Record name | Elsulfavirine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsulfavirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELSULFAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Elsulfavirine on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its active metabolite, VM-1500A (desthis compound), on the HIV-1 reverse transcriptase (RT) enzyme. This compound is a prodrug that, upon oral administration, is rapidly converted to VM-1500A. As an NNRTI, VM-1500A allosterically inhibits HIV-1 RT, a critical enzyme for viral replication. This document details the biochemical and structural basis of this inhibition, presents quantitative data on its potency against wild-type and resistant viral strains, outlines the experimental protocols used for its characterization, and discusses the genetic basis of viral resistance.
Introduction to this compound and its Role as an NNRTI
This compound (brand name Elpida®) is a next-generation NNRTI approved for the treatment of HIV-1 infection in several countries.[1][2] It is administered as a prodrug, which is metabolized in the body to its active form, VM-1500A.[2][3] NNRTIs are a cornerstone of combination antiretroviral therapy (cART) and are characterized by their ability to bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 life cycle.
Mechanism of Action of VM-1500A on HIV-1 Reverse Transcriptase
The antiviral activity of this compound is mediated by its active metabolite, VM-1500A. The mechanism of action can be elucidated through the following key steps:
-
Allosteric Binding: VM-1500A binds to the NNRTI binding pocket (NNIBP) of the HIV-1 RT p66 subunit.[3] This pocket is located approximately 10 Å from the polymerase active site.
-
Conformational Change: The binding of VM-1500A induces a significant conformational change in the three-dimensional structure of the enzyme.[3] This structural alteration distorts the polymerase active site.
-
Inhibition of Polymerase Activity: The induced conformational change prevents the proper binding and positioning of the natural deoxynucleoside triphosphate (dNTP) substrates and the template-primer complex. This ultimately blocks the polymerase activity of the enzyme, halting DNA synthesis.[3]
The following diagram illustrates the inhibitory action of VM-1500A on HIV-1 RT.
Caption: Inhibition of HIV-1 Reverse Transcription by VM-1500A.
Quantitative Analysis of Antiviral Activity
The potency of this compound and its active metabolite VM-1500A has been evaluated in various in vitro assays against both wild-type and NNRTI-resistant strains of HIV-1.
| Compound | Assay Type | Virus Strain/Enzyme | Parameter | Value (nM) | Reference |
| This compound | Cell-based antiviral assay | Wild-type HIV-1 | EC50 | 1.2 | [4] |
| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase VII | Ki | 9.6 | [1][5] |
| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase I | Ki | 513.8 | [1] |
| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase II | Ki | 35.5 | [1] |
EC50: 50% effective concentration; Ki: Inhibition constant.
Resistance Profile
The emergence of drug resistance is a significant challenge in HIV-1 therapy. The genetic barrier to resistance for this compound is an important consideration. Resistance to NNRTIs typically arises from mutations within the NNRTI binding pocket.
| Mutation | Effect on Susceptibility | Fold Change in IC50 |
| K103N | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| Y181C | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| G190A | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| L100I | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| K101P | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| V108I | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
| E138K | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |
Note: While this compound is reported to be active against a broad range of NNRTI-resistant viruses, specific fold-change data for individual mutations were not available in the provided search results. Further research is needed to quantify the impact of these mutations on this compound/VM-1500A susceptibility.
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of biochemical and structural biology experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of a compound against the HIV-1 RT enzyme.
Objective: To quantify the in vitro inhibition of HIV-1 RT polymerase activity by VM-1500A.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 RT (p66/p51 heterodimer)
-
Poly(rA)/oligo(dT) template/primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
VM-1500A dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid or fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and unlabeled dNTPs.
-
Add varying concentrations of VM-1500A to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme and the labeled dNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Precipitate the newly synthesized DNA onto a filter mat or capture it in a microplate.
-
Quantify the incorporated labeled dNTP using a scintillation counter or a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of VM-1500A and determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for HIV-1 RT Inhibition Assay.
X-ray Crystallography of HIV-1 RT in Complex with VM-1500A
Determining the three-dimensional structure of the HIV-1 RT/VM-1500A complex provides invaluable insights into the molecular interactions driving inhibition.
Objective: To elucidate the binding mode of VM-1500A within the NNRTI binding pocket of HIV-1 RT.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant HIV-1 RT (p66 and p51 subunits) in a suitable expression system (e.g., E. coli).
-
Purify the heterodimeric enzyme to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Co-crystallization:
-
Concentrate the purified HIV-1 RT to an appropriate concentration (e.g., 10-20 mg/mL).
-
Incubate the enzyme with a molar excess of VM-1500A.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known HIV-1 RT structure as a search model.
-
Refine the atomic model against the experimental data and build the VM-1500A molecule into the electron density map.
-
Caption: Workflow for X-ray Crystallography of HIV-1 RT/VM-1500A Complex.
Conclusion
This compound, through its active metabolite VM-1500A, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its mechanism of action involves allosteric binding to the NNRTI binding pocket, leading to a conformational change that inactivates the enzyme. This effectively halts the reverse transcription of the viral RNA genome, a critical step for HIV-1 replication. The favorable pharmacokinetic profile and activity against a range of NNRTI-resistant strains make this compound a valuable component of modern antiretroviral therapy. Further structural and biochemical studies will continue to refine our understanding of its interactions with HIV-1 RT and inform the development of next-generation NNRTIs with improved resistance profiles.
References
- 1. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elsulfavirine Prodrug Conversion to VM-1500A: A Technical Overview
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive summary of publicly available data concerning the metabolic conversion of the antiretroviral prodrug elsulfavirine to its active form, VM-1500A. While this guide aims to be a thorough technical resource, it is important to note that detailed, proprietary experimental protocols and specific kinetic data are not fully available in the public domain. The information herein should be used as a foundational reference and supplemented with internal research and development for any practical application.
Introduction
This compound, marketed under the brand name Elpida®, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) indicated for the treatment of HIV-1 infections.[1][2] It is administered as a prodrug, which is metabolically converted within the body to its pharmacologically active metabolite, VM-1500A, also known as desthis compound.[2][3] This biotransformation is a pivotal step in the drug's mechanism of action, enabling the inhibition of the HIV-1 reverse transcriptase enzyme. This technical guide presents an overview of the known kinetics and methodologies related to this critical conversion process.
Metabolic Conversion Pathway
This compound is engineered for rapid and efficient conversion to the active VM-1500A molecule. This metabolic process is understood to take place predominantly in the liver.[3] The chemical transformation involves the hydrolysis of the propanoyl group from the sulfonylamide moiety of the this compound molecule.
Caption: Metabolic conversion of this compound to VM-1500A.
Pharmacokinetic Profile
The distinct pharmacokinetic profiles of this compound and its active metabolite VM-1500A are fundamental to the drug's therapeutic efficacy and dosing schedule.
Data Summary
The table below consolidates the key pharmacokinetic parameters for this compound and VM-1500A as reported in publicly available literature.
| Parameter | This compound (Prodrug) | VM-1500A (Active Metabolite) | Reference |
| Half-life (t½) | Approximately 2 hours | Greater than 5 days (typically reported as 7.5-9 days) | [4] |
| Time to MaximumConcentration (Tmax) | Not explicitly detailed | Not explicitly detailed | |
| Clearance | Rapid | Slow | [4] |
Experimental Methodologies: A General Overview
While specific, detailed experimental protocols for studying the conversion of this compound to VM-1500A are proprietary and not publicly accessible, this section outlines the standard methodologies likely employed in such investigations, based on established practices in drug metabolism research.
In Vitro Conversion Studies
-
Objective: To characterize the rate and extent of this compound's conversion to VM-1500A in a controlled, non-clinical environment.
-
Typical System: Human liver microsomes are the standard in vitro model for investigating hepatic metabolism.
-
General Protocol Outline:
-
Incubation: this compound is incubated with human liver microsomes in a buffered solution maintained at 37°C. The metabolic reaction is initiated by adding necessary cofactors, such as NADPH.
-
Time-Course Sampling: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the depletion of this compound and the formation of VM-1500A.
-
Reaction Termination: The metabolic activity in each sample is halted, typically by the addition of a cold organic solvent like acetonitrile or methanol, which also serves to precipitate microsomal proteins.
-
Analysis: Following centrifugation to remove precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of both the parent prodrug and the active metabolite.
-
Caption: General workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Studies
-
Objective: To ascertain the pharmacokinetic profiles of this compound and VM-1500A in living subjects.
-
Typical Design: These are typically conducted as clinical trials involving healthy volunteers or HIV-infected patients.
-
General Protocol Outline:
-
Drug Administration: A single dose or multiple doses of this compound are administered to the study participants.
-
Biological Sampling: Blood samples are collected at predetermined time intervals following drug administration.
-
Sample Processing: Plasma is isolated from the whole blood samples through centrifugation.
-
Bioanalysis: The concentrations of this compound and VM-1500A in the plasma samples are quantified using a validated LC-MS/MS bioanalytical method.
-
Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life (t½), time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC), using specialized software.
-
Caption: General workflow for in vivo pharmacokinetic studies.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices, offering high sensitivity and selectivity.
-
General, Non-validated Parameters (Illustrative):
-
Sample Preparation: A common approach is protein precipitation using an organic solvent, followed by centrifugation to clear the sample.
-
Chromatography: Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) with a C18 analytical column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid to improve peak shape.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent specificity.
-
Conclusion
This compound is a prodrug that undergoes rapid and efficient conversion to its active metabolite, VM-1500A. This biotransformation, which primarily takes place in the liver, results in a long-acting therapeutic agent, a key characteristic of its pharmacokinetic profile. While the fundamental principles of this metabolic conversion and its subsequent analysis are well-established, detailed public information regarding specific experimental protocols and precise kinetic parameters is limited. This guide is intended to provide a foundational overview for professionals in the fields of research and drug development.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Elsulfavirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsulfavirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a prodrug of VM-1500A, its active metabolite. It is a critical component in the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, designed for researchers and professionals in drug development. It details the synthetic pathway, experimental protocols for key reactions, and methods for purification to achieve high-purity active pharmaceutical ingredient (API). All quantitative data are presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key pyrimidine and sulfonamide intermediates, followed by their coupling and final modification. The overall synthetic pathway is depicted below.
Synthetic Pathway Overview
The synthesis initiates from readily available starting materials and proceeds through several key intermediates. The core of the molecule is constructed by coupling a substituted pyrimidine moiety with a sulfonamide derivative.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols for Key Synthetic Steps
The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final this compound product.
Step 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This starting material can be prepared from thiobarbituric acid in a two-step process with an overall yield of approximately 92%.
Step 2: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine[1]
To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) is added dropwise. The reaction is monitored by TLC and proceeds for 2 hours. After completion, dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) are added. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and evaporated to yield the product.
| Product | Yield | Form | Melting Point |
| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | Colorless needles | 59-60 °C |
Step 3: Synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide
A common method for the synthesis of sulfonamides involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base. For the synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide, 4-amino-2-chloroaniline would be reacted with methanesulfonyl chloride.
Step 4: Coupling of Pyrimidine and Sulfonamide Moieties to form VM-1500A
The coupling of the pyrimidine intermediate with the sulfonamide intermediate is a crucial step. This is often achieved through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Step 5: Acylation of VM-1500A to Yield this compound
This compound is the N-acyl prodrug of VM-1500A. The final step in the synthesis is the acylation of the sulfonamide nitrogen of VM-1500A with propionyl chloride in the presence of a suitable base.
Note: Detailed, step-by-step protocols with specific reagent quantities, reaction conditions, and yields for every stage of this compound's commercial synthesis are proprietary and not fully available in the public domain. The procedures provided are based on analogous reactions found in the chemical literature.
Purification of this compound
The purification of the final this compound active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. The primary methods employed are column chromatography and crystallization.
Purification Workflow
The general workflow for the purification of this compound after synthesis is outlined below.
Figure 2: General purification workflow for this compound.
Experimental Protocols for Purification
2.2.1. Column Chromatography
Column chromatography is a standard technique for purifying organic compounds. For this compound, a silica gel stationary phase is typically used.
Protocol:
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), is loaded onto the top of the silica gel bed.
-
Elution: A gradient of solvents is used to elute the compounds from the column. The polarity of the mobile phase is gradually increased, for example, by starting with a mixture of hexane and ethyl acetate and progressively increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Detection | UV visualization (for TLC) |
2.2.2. Crystallization
Crystallization is employed as the final step to obtain highly pure this compound in a stable, crystalline form. The choice of solvent is critical for obtaining high purity and yield.
Protocol:
-
Dissolution: The purified this compound from chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture with water).
-
Cooling and Crystal Growth: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Filtration: The resulting crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The pure this compound crystals are dried under vacuum to remove residual solvent.
The purity of the final API should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action: this compound as a Prodrug
This compound is a prodrug that is metabolized in the body to its active form, VM-1500A.[2][3] This active metabolite is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3]
Figure 3: Mechanism of action of this compound.
Once administered, this compound undergoes biotransformation in the liver to produce VM-1500A.[2] This active metabolite then targets the reverse transcriptase enzyme of HIV-1.[2] VM-1500A binds to an allosteric site on the reverse transcriptase, which is a site distinct from the active site where the viral RNA binds.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[2] This disruption of the viral replication cycle leads to a reduction in viral load.[2]
Conclusion
The synthesis and purification of this compound are complex processes that require careful control over reaction conditions and purification procedures to ensure the production of a high-purity and effective pharmaceutical agent. This guide has provided an overview of the key synthetic steps and purification methodologies based on available scientific literature. Further process optimization and development are often conducted in industrial settings to improve yield, reduce costs, and ensure compliance with regulatory standards.
References
The Journey of Elsulfavirine: A Technical Guide to its Discovery and Development
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Elsulfavirine (brand name Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial synthesis and lead optimization to preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this antiretroviral agent. The guide summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal studies, and presents signaling pathways and experimental workflows using Graphviz visualizations.
Introduction: The Need for New NNRTIs
The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication.[1] However, the emergence of drug-resistant viral strains and the presence of significant side effects with first-generation NNRTIs necessitated the development of new agents with improved efficacy, safety, and resistance profiles.
This compound emerged from this need as a promising new chemical entity. It is a prodrug of the active molecule VM-1500A (desthis compound), designed to offer potent antiviral activity, a high barrier to resistance, and a favorable pharmacokinetic profile.[1][2]
Discovery and Lead Optimization
Initial Discovery and Licensing
This compound was initially discovered by F. Hoffmann-La Roche Ltd.[3] In 2009, the San Diego-based biopharmaceutical company Viriom Inc. licensed the compound and its associated patents, taking on the subsequent development and commercialization for the treatment of HIV-1 infection.[3]
Lead Optimization and Prodrug Strategy
The lead optimization process focused on enhancing the compound's potency, selectivity, and pharmacokinetic properties. A key strategy in the development of this compound was the implementation of a prodrug approach. This compound (VM-1500) is the N-propionyl sulfonamide prodrug of the active moiety, VM-1500A.[4] This modification was designed to improve the drug's oral bioavailability and pharmacokinetic profile. Upon oral administration, this compound is rapidly converted to the active VM-1500A.[4]
The general workflow for the lead optimization process is depicted below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general synthetic pathway is illustrated below. This pathway highlights the key chemical transformations involved in the creation of the final drug substance.
Mechanism of Action
This compound, through its active metabolite VM-1500A, is a potent and selective inhibitor of HIV-1 reverse transcriptase.[1] VM-1500A binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This allosteric binding induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[1] This mechanism is characteristic of the NNRTI class of antiretroviral drugs.
Preclinical Development
In Vitro Studies
No detailed in vitro experimental protocols were found in the searched literature. The following is a generalized protocol based on standard virological assays.
Experimental Protocol: Anti-HIV-1 Activity in Cell Culture
-
Cell Lines: MT-4 cells or other susceptible human T-cell lines are cultured in appropriate media.
-
Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and clinical isolates are used.
-
Assay: Cells are infected with HIV-1 in the presence of serial dilutions of VM-1500A.
-
Incubation: The infected cells are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured using the MTT assay, which quantifies cell viability. The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.
Preclinical Pharmacokinetics and Toxicology
Preclinical studies were conducted in animal models to assess the pharmacokinetic profile and safety of this compound and VM-1500A.
Experimental Protocol: Pharmacokinetic Study in Beagle Dogs [4]
-
Animals: Male beagle dogs were used for the study.
-
Dosing: A single 10 mg/kg dose of injectable this compound or VM-1500A was administered.
-
Blood Sampling: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of VM-1500A were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.
Table 1: Preclinical Pharmacokinetic Data in Beagle Dogs
| Compound | Dose | Route | Key Finding |
| This compound/VM-1500A | 10 mg/kg | Injectable | Plasma levels of VM-1500A remained above 50 ng/mL for at least four weeks.[4] |
Detailed preclinical toxicology study protocols were not available in the public domain. Standard GLP-compliant toxicology studies in at least two species (one rodent and one non-rodent) would have been conducted to support clinical development.
Clinical Development
This compound has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and HIV-1 infected patients.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of single and multiple ascending doses of this compound.
Experimental Protocol: Phase I, Single Ascending Dose Study (NCT05165550)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center study.
-
Participants: Healthy, HIV-negative adult volunteers.
-
Intervention: Single oral ascending doses of this compound or placebo.
-
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Pharmacokinetic parameters of this compound and VM-1500A (Cmax, Tmax, AUC).
-
-
Methodology:
-
Serial blood samples were collected over a specified period after dosing.
-
Plasma concentrations of this compound and VM-1500A were determined by a validated analytical method.
-
Safety was monitored through clinical assessments, vital signs, ECGs, and laboratory tests.
-
Table 2: Summary of Phase I Pharmacokinetic Parameters in Healthy Volunteers
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| This compound | |||||
| 20 mg | 4 | 2.9 ± 1.1 | 0.8 ± 0.3 | 6.5 ± 2.1 | 1.7 ± 0.4 |
| 40 mg | 4 | 4.3 ± 1.5 | 0.9 ± 0.3 | 11.0 ± 4.2 | 2.6 ± 1.0 |
| VM-1500A | |||||
| 20 mg | 4 | 98.0 ± 74.3 | 3.6 ± 1.0 | 214 ± 166 | 214 ± 48 |
| 40 mg | 4 | 145.0 ± 54.2 | 3.8 ± 1.3 | 336 ± 129 | 211 ± 55 |
Data presented as mean ± standard deviation.
Phase IIb Clinical Trial
A pivotal Phase IIb study was conducted to compare the efficacy and safety of this compound with Efavirenz, a standard-of-care NNRTI, in treatment-naïve HIV-1 infected patients.
Experimental Protocol: Phase IIb Comparative Study
-
Study Design: A 48-week, randomized, double-blind, multicenter study.
-
Participants: 120 treatment-naïve HIV-1 infected adults.
-
Intervention:
-
Arm 1: this compound (20 mg once daily) + Tenofovir/Emtricitabine (TDF/FTC)
-
Arm 2: Efavirenz (600 mg once daily) + TDF/FTC
-
-
Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.
-
Secondary Endpoints:
-
Change from baseline in CD4+ T-cell count.
-
Incidence and severity of adverse events.
-
-
Methodology:
-
HIV-1 RNA levels were measured using a validated PCR-based assay.
-
CD4+ T-cell counts were determined by flow cytometry.
-
Safety and tolerability were assessed through regular clinical and laboratory monitoring.
-
The workflow for this clinical trial is depicted below.
Table 3: Baseline Characteristics of Patients in the Phase IIb Study
| Characteristic | This compound (n=60) | Efavirenz (n=60) |
| Mean Age (years) | 34 | 35 |
| Male (%) | 65 | 68 |
| Median HIV-1 RNA (log10 copies/mL) | 4.8 | 4.7 |
| Median CD4+ T-cell count (cells/mm³) | 349 | 379 |
Table 4: Efficacy Outcomes at Week 48 in the Phase IIb Study
| Outcome | This compound (n=60) | Efavirenz (n=60) |
| HIV-1 RNA < 50 copies/mL (%) | 81.8 | 75.0 |
| Mean increase in CD4+ T-cell count (cells/mm³) | 179 | 182 |
Table 5: Key Safety Findings at Week 48 in the Phase IIb Study
| Adverse Event | This compound (n=60) | Efavirenz (n=58) | p-value |
| Any Drug-Related AE (%) | 36.7 | 77.6 | <0.0001 |
| Dizziness (%) | 6.7 | 27.6 | <0.01 |
| Abnormal Dreams (%) | 0 | 17.2 | <0.01 |
| Rash (%) | 0 | 17.2 | <0.01 |
The results of this study demonstrated that this compound was non-inferior to Efavirenz in terms of virologic suppression and immunologic recovery, but was associated with a significantly better safety and tolerability profile.
Regulatory Approval and Post-Marketing
In June 2017, this compound (Elpida®) received its first global approval in the Russian Federation for the treatment of HIV-1 infection in combination with other antiretroviral agents.[5] Viriom continues to pursue regulatory approval in other regions and is also developing long-acting injectable and oral formulations of this compound/VM-1500A for both treatment and pre-exposure prophylaxis (PrEP).[3]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of antiretroviral therapy. Through a strategic prodrug approach and a comprehensive preclinical and clinical development program, this compound has emerged as a potent and well-tolerated NNRTI. Its favorable safety profile compared to older agents in its class, combined with its efficacy, makes it a valuable addition to the armamentarium of anti-HIV medications. Ongoing research into long-acting formulations holds the promise of further improving treatment convenience and adherence for individuals living with HIV-1.
References
In Vitro Antiviral Activity of Elsulfavirine Against Diverse HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsulfavirine (brand name Elpida®) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1][2] As a prodrug, this compound is rapidly converted in the body to its active metabolite, VM-1500A, which exhibits potent antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of HIV-1 subtypes and NNRTI-resistant strains. It includes a summary of quantitative data, detailed experimental protocols for key antiviral assays, and a visual representation of the experimental workflow.
Introduction to this compound and its Mechanism of Action
This compound is a next-generation NNRTI developed for both the treatment and prevention of HIV-1 infection.[4] Following oral administration, it undergoes metabolism to form VM-1500A, the active antiviral compound.[1][3] VM-1500A targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA.[5] By binding to a non-nucleoside binding pocket on the RT enzyme, VM-1500A induces a conformational change that inhibits its enzymatic activity, thereby blocking viral replication.[5] this compound has demonstrated a favorable pharmacokinetic profile, with the active metabolite VM-1500A possessing a long half-life, which allows for less frequent dosing.[1]
Quantitative In Vitro Antiviral Activity
The in vitro antiviral potency of this compound's active metabolite, VM-1500A, has been evaluated against various laboratory-adapted strains and clinical isolates of HIV-1. The following tables summarize the available quantitative data on its efficacy (EC50) and cytotoxicity (CC50).
Table 1: In Vitro Antiviral Activity of this compound (VM-1500A) against Wild-Type HIV-1
| HIV-1 Strain/Isolate | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Wild-Type | Not Specified | Not Specified | 1.2 | Not Reported | Not Reported | [6] |
| Wild-Type HIV-1 Strain | MT-4 | MTT Assay | Not Reported | > 59.2 | Not Reported | [7] |
Note: Data on the specific wild-type strain for the 1.2 nM EC50 value is not publicly available. The CC50 value for VM-1500A was not explicitly found in the search results, however, a related compound showed a CC50 of 59.2 µM.
Table 2: In Vitro Antiviral Activity of this compound (VM-1500A) against NNRTI-Resistant HIV-1 Strains
| NNRTI Resistance Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference(s) |
| Broad range of NNRTI resistance viruses | Data not available in a quantitative format. Described as active. | [6] |
| Single resistance mutations | Reportedly do not cause significant resistance. | [8] |
| Combinations of mutations (e.g., V106I/A + F227C, V106I + Y188L) | Required for a significant level of drug resistance. Specific fold-change values are not publicly available. | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the antiviral activity and cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug that is toxic to the host cells (CC50).
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4 cells)[9]
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
This compound (or its active metabolite VM-1500A) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the wells containing the cells. Include wells with cells only (cell control) and medium only (blank).
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates
-
Complete culture medium
-
This compound (or VM-1500A) stock solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Seed MT-4 cells (1 x 10^4 cells/well) or PHA-stimulated PBMCs (1 x 10^5 cells/well) in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected cell controls and infected, untreated cell controls.
-
Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[10]
-
The EC50 value is calculated as the drug concentration that inhibits p24 production by 50% compared to the infected, untreated control.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant as an indicator of viral replication.
Materials:
-
Cell culture supernatants from the anti-HIV-1 activity assay.
-
Reverse Transcriptase Activity Assay Kit (colorimetric or radiometric).
-
Microplate reader or scintillation counter.
Procedure:
-
Collect cell culture supernatants as described in the p24 antigen assay.
-
Perform the RT activity assay using a commercial kit following the manufacturer's protocol.[11]
-
The assay typically involves the reverse transcription of a synthetic template-primer complex using the RT present in the supernatant, followed by the quantification of the newly synthesized DNA.
-
The EC50 value is the drug concentration that reduces RT activity by 50% compared to the infected, untreated control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro antiviral activity of this compound.
Conclusion
This compound, through its active metabolite VM-1500A, demonstrates potent in vitro antiviral activity against HIV-1. While it is reported to have a broad spectrum of activity against various HIV-1 subtypes and NNRTI-resistant strains, publicly available quantitative data for a comprehensive panel of viral variants is limited. The experimental protocols detailed in this guide provide a framework for the continued in vitro characterization of this compound and other novel antiretroviral agents. Further research is warranted to fully elucidate the activity profile of this compound against the diverse array of circulating HIV-1 subtypes and recombinant forms, as well as against a wider range of NNRTI-resistant mutants. This information will be crucial for optimizing its clinical use and understanding its potential role in global HIV treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 9. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
Elsulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elsulfavirine (trade name: Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in Russia for the treatment of HIV-1 infections in combination with other antiretroviral agents.[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[2][4] While its on-target efficacy against HIV-1 reverse transcriptase is well-documented, a comprehensive understanding of its off-target interactions and toxicological profile is critical for its safe and effective clinical use and future development. This document provides a detailed technical overview of the known and potential off-target effects and toxicity of this compound and its active metabolite, supported by available quantitative data, experimental methodologies, and pathway visualizations.
On-Target Mechanism of Action
This compound's primary therapeutic action is derived from its active metabolite, VM-1500A. As an NNRTI, VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][4] This specific mechanism of action contributes to its potent antiviral activity.[2]
Potential Off-Target Effects: Human Carbonic Anhydrase Inhibition
Significant off-target activity has been identified for this compound's active metabolite, VM-1500A, against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. While this compound itself is a weak inhibitor, VM-1500A demonstrates potent and selective inhibition of a specific isoform, hCA VII.[5][6]
Quantitative Analysis of hCA Inhibition
A biochemical profiling study using a stopped-flow technique measured the inhibition constants (Kᵢ) of both this compound and VM-1500A against a panel of twelve hCA isoforms. The results, summarized below, highlight the potent and selective nature of VM-1500A's off-target interaction.
| Isoform | This compound Kᵢ (nM) | VM-1500A Kᵢ (nM) | Predominant Location / Function |
| hCA I | 10,200 | 513.8 | Cytosol (Red Blood Cells) |
| hCA II | 8,790 | 35.5 | Cytosol (Widespread) |
| hCA III | >100,000 | >100,000 | Cytosol (Skeletal Muscle) |
| hCA IV | >100,000 | 10,200 | Membrane-bound (Kidney, Colon) |
| hCA VA | 45,600 | 1,125 | Mitochondria (Liver) |
| hCA VB | 2,130 | 5,670 | Mitochondria (Widespread) |
| hCA VII | 2,500 | 9.7 | Cytosol (Brain) |
| hCA IX | 25,000 | 6,650 | Membrane-bound (Tumor-associated) |
| hCA XII | 5,700 | 980.1 | Membrane-bound (Kidney, Colon) |
| hCA XIII | 17,000 | 4,820 | Cytosol (Salivary Glands, Kidney) |
| hCA XIV | 41,000 | 1,960 | Membrane-bound (Brain, Kidney) |
| Data sourced from a biochemical profiling study. Kᵢ values represent the mean from three different assays.[5] |
Implications of hCA VII Inhibition
The potent and selective inhibition of hCA VII by VM-1500A (Kᵢ = 9.7 nM) is particularly noteworthy.[5] The hCA VII isoform is a validated therapeutic target for the treatment of neuropathic pain.[5] Given that HIV-related neuropathy affects a significant portion of individuals with HIV, this off-target effect may have beneficial therapeutic implications, potentially alleviating this common neurological complication.[5]
Caption: On-target and off-target pathways of this compound's active metabolite.
Toxicity and Adverse Effects Profile
The safety profile of this compound has been evaluated in several clinical trials.[2][7] While many patients tolerate the drug well, a range of adverse effects has been reported.
Summary of Adverse Drug Reactions
| Category | Adverse Effects |
| Common | Headache, Nausea, Fatigue, Dizziness.[1] |
| Rare but Severe | Liver Toxicity (elevated liver enzymes), Severe Skin Reactions (e.g., Stevens-Johnson syndrome), Psychiatric Symptoms (e.g., depression, anxiety).[1][8] |
Patients with pre-existing liver conditions should be monitored closely during therapy, with regular liver function tests recommended.[1] Any emergent skin rashes should be reported to a healthcare provider immediately.[8]
Reproductive Toxicity
As of late 2019, Viriom, the drug's developer, initiated Segment I and Segment II reproductive toxicity studies.[9][10] These preclinical studies are crucial for regulatory approval processes, particularly with the U.S. Food and Drug Administration (FDA), and will provide essential data on the drug's safety in relation to fertility, and embryonic, and fetal development.[9][10]
Drug-Drug Interactions
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This metabolic pathway is a significant source of potential drug-drug interactions.
-
CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of this compound, potentially reducing its antiviral efficacy.[1]
-
CYP3A4 Inhibitors (e.g., ketoconazole, certain protease inhibitors) can increase this compound plasma levels, heightening the risk of adverse effects.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Publications — Viriom [viriom.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation [prnewswire.com]
- 10. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation — Viriom [viriom.com]
Development of a Long-Acting Injectable Formulation of Elsulfavirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsulfavirine, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A, has been successfully developed as a long-acting injectable (LAI) formulation to improve treatment adherence and efficacy for individuals with HIV-1. This technical guide provides a comprehensive overview of the development of the LAI formulation of this compound's active moiety, VM-1500A, consolidating available preclinical and clinical data. The guide details the formulation characteristics, experimental methodologies, and pharmacokinetic outcomes, offering a core resource for researchers and professionals in the field of drug development.
Introduction
This compound (brand name Elpida®) is a novel NNRTI that, upon oral administration, is rapidly converted to its active metabolite, VM-1500A.[1][2] VM-1500A exhibits a long plasma half-life of approximately 7.5 to 9 days, making it an ideal candidate for long-acting formulations.[1][3] The development of a long-acting injectable aims to provide a less frequent dosing regimen, potentially once-monthly or even less frequently, which can significantly enhance patient compliance and, consequently, therapeutic outcomes in the management of HIV-1 infection.[4][5] The LAI formulation is based on a nanosuspension of VM-1500A.[3]
Formulation Development and Characteristics
The long-acting injectable formulation of VM-1500A is an aqueous nanosuspension developed to ensure slow release and sustained therapeutic concentrations of the drug.
Formulation Composition
While the specific types and concentrations of surfactants used in the final formulation are proprietary and not publicly disclosed, the development involved screening different surfactants and drug-to-surfactant ratios.[6] The nanosuspension was prepared by wet milling, a top-down approach to particle size reduction.[6]
Physicochemical Properties
The key physicochemical properties of the VM-1500A nanosuspension are summarized in the table below.
| Parameter | Value | Reference |
| Particle Size (Z-Average) | 380 - 450 nm | [6] |
| Cryoprotectant | Sucrose (found to reduce particle aggregation compared to mannitol) | [6] |
| Resuspendability | Readily resuspendable | [6] |
| Syringeability | Easily syringeable | [6] |
Mechanism of Action of VM-1500A
VM-1500A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Figure 1: Simplified signaling pathway of VM-1500A's inhibitory action on HIV-1 reverse transcriptase.
Preclinical Development
The preclinical evaluation of the VM-1500A long-acting injectable formulation was primarily conducted in beagle dogs to assess its pharmacokinetics and safety.
Experimental Protocol: Pharmacokinetic Study in Beagle Dogs
-
Study Animals: Beagle dogs.[6]
-
Dose and Administration: A single 10 mg/kg dose of the VM-1500A LAI formulation was administered via intramuscular (IM) or subcutaneous (SC) injection. Three animals were studied per route of administration.[6]
-
Sample Collection: Blood samples were collected frequently for up to 72 hours post-administration and then weekly for up to 3 months.[6]
-
Bioanalytical Method: Plasma concentrations of this compound and VM-1500A were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Specific parameters of the LC-MS/MS method, such as the column type, mobile phase, and mass transitions, are not publicly available.
Preclinical Pharmacokinetic Data
Following a single 10 mg/kg intramuscular or subcutaneous injection of the VM-1500A LAI in beagle dogs, plasma concentrations of VM-1500A were sustained for an extended period. Multiple monthly dosing in dogs resulted in persistent plasma levels of VM-1500A above the effective target levels, with dose-related increases in trough concentrations.[1] Pharmacokinetic modeling based on these results suggested that administration once every quarter could be sufficient to achieve consistent and efficacious plasma exposures of VM-1500A.[1]
Clinical Development
The clinical development program for the VM-1500A LAI has progressed through Phase 1 and into Phase 2a studies, evaluating the safety, tolerability, and pharmacokinetics in humans.
Experimental Protocol: Phase 1 Clinical Trial
-
Study Design: An open-label, single-center, single and multiple ascending dose study.[1][7]
-
Participants: Healthy, HIV-uninfected adult volunteers.[1] A total of 36 volunteers were planned to be enrolled across 6 dosing cohorts.[1][8]
-
Dosing Regimen:
-
Oral Run-in: Participants received a daily oral dose of 20 mg this compound for two weeks prior to the injection.[1][8]
-
Single Ascending Doses (IM): 150 mg (n=3), 300 mg (n=6), 600 mg (n=6), and 1200 mg (administered as a double injection of 600 mg, n=6).[9]
-
Multiple Doses (IM): Two injections of 600 mg (administered as two double injections of 300 mg, n=6) every 4 weeks.[9]
-
-
Pharmacokinetic Assessments: Blood samples were collected to determine the pharmacokinetic profile of VM-1500A.
-
Safety Assessments: Monitoring of adverse events (AEs) and other safety parameters.
Figure 2: Workflow of the Phase 1 clinical trial for the VM-1500A long-acting injectable.
Clinical Pharmacokinetic and Safety Data
The Phase 1 study demonstrated that the VM-1500A LAI was well-tolerated with an acceptable pharmacokinetic profile.[7]
Pharmacokinetic Results:
-
Pharmacokinetic parameters showed dose-proportionality across the tested dose range.[7]
-
A single 1200 mg injection maintained a median plasma trough concentration for 35 days.[7]
-
Two consecutive monthly injections of 600 mg resulted in drug accumulation in the plasma.[7]
-
Modeling of the data from a 300 mg double injection suggested that therapeutic levels could be maintained for at least 4 weeks after a single dose and for 8 weeks or longer after multiple doses.[4]
The median plasma concentrations of VM-1500A at 28 days post-single injection are presented in the table below.
| Dose Level | Median Plasma Concentration at Day 28 (ng/mL) | Range (ng/mL) | Reference |
| 150 mg | 25 | 14 - 25 | [7] |
| 300 mg | 22 | 17 - 28 | [7] |
| 600 mg | 49 | 34 - 64 | [7] |
| 1200 mg | 74 | 55 - 87 | [7] |
Safety Results:
-
No serious adverse events or deaths were reported.[7]
-
Most adverse events were mild (Grade 1) and resolved.[7]
-
There were no discontinuations due to adverse events.[4]
Phase 2a Clinical Trial
Following the promising results from the Phase 1 study, a randomized Phase 2a clinical trial was initiated to evaluate the efficacy, safety, and optimal dose of multiple injections of VM-1500A-LAI in virally suppressed, HIV-positive patients.[4] This study compares the LAI formulation to the marketed once-daily oral regimen of Elpida®.[4]
Conclusion
The development of a long-acting injectable nanoformulation of VM-1500A, the active metabolite of this compound, represents a significant advancement in HIV-1 therapy. Preclinical and clinical studies have demonstrated that the LAI formulation is well-tolerated and provides sustained plasma concentrations of VM-1500A, supporting a monthly or less frequent dosing interval. The ongoing Phase 2a study will provide further insights into the efficacy of this formulation in maintaining viral suppression. This technical guide summarizes the key data and methodologies that have underpinned the successful development of this promising long-acting antiretroviral therapy. Further research and publication of detailed formulation and bioanalytical methods will be of great value to the scientific community.
References
- 1. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 2. VM-1500A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. chemrar.ru [chemrar.ru]
- 4. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]
- 5. Viriom to Present Pre-Clinical Studies with this compound/VM1500A Long-Acting Parenteral and Oral Formulations at the International Conference on HIV/AIDS, STDs & STIs 2018 — Viriom [viriom.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. croiconference.org [croiconference.org]
- 8. Viriom initiates Phase I VM1500A trial in HIV-uninfected subjects [clinicaltrialsarena.com]
- 9. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients [prnewswire.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Elsulfavirine and VM-1500A by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a prodrug of the active antiviral agent VM-1500A.[1][2] It is approved for the treatment of HIV-1 infections in combination with other antiretroviral medicines.[1] Following oral administration, this compound is rapidly converted to its active metabolite, VM-1500A.[3] The quantification of both the prodrug and its active metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard bioanalytical method for the sensitive and selective determination of this compound and VM-1500A levels.
This document provides a detailed application note and a generalized protocol for the simultaneous quantification of this compound and VM-1500A in human plasma. While specific, validated protocols from originator laboratories are often proprietary, the following representative method is based on established bioanalytical practices for similar small molecule antiretroviral drugs.
Metabolic Pathway
This compound is metabolized to its active form, VM-1500A, through hydrolysis. This conversion is a key step in the drug's mechanism of action.
Figure 1: Metabolic conversion of this compound to VM-1500A.
Quantitative Data Summary
Pharmacokinetic parameters for this compound and its active metabolite VM-1500A have been characterized in human studies. The following table summarizes key pharmacokinetic data following single oral doses of this compound in healthy volunteers.
| Analyte | Dose of this compound | n | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUCt (hng/mL) | AUCinf (hng/mL) | MRT (h) |
| This compound | 20 mg | 7 | 0.9 (±0.4) | 8.4 (±4.6) | 1.9 (±0.5) | 16.6 (±5.9) | 16.8 (±6.0) | 2.4 (±0.6) |
| 40 mg | 7 | 1.0 (±0.4) | 13.4 (±7.5) | 2.1 (±1.2) | 32.6 (±13.5) | 33.0 (±13.9) | 3.2 (±1.3) | |
| VM-1500A | 20 mg | 7 | 6.3 (±0.5) | 148 (±8) | 213.6 (±67.2) | 2009 (±217) | 2123 (±266) | 256.8 (±33.6) |
| 40 mg | 7 | 6.2 (±0.1) | 383 (±86) | 211.2 (±33.6) | 2872 (±605) | 2889 (±612) | 153.6 (±12) |
Data presented as Mean (±SD). Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; T½: Half-life; AUCt: Area under the concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the concentration-time curve from time zero to infinity; MRT: Mean residence time.
In a phase IIb study with HIV-1-infected patients receiving 20 mg of this compound daily, the average trough concentration (Ctrough) of VM-1500A at weeks 93-96 was 60.8 ± 17.7 ng/mL (n=10).
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for quantifying this compound and VM-1500A in plasma samples from a clinical or preclinical study involves several key steps from sample collection to data analysis.
Figure 2: General experimental workflow for pharmacokinetic studies.
Detailed Experimental Protocol (Generalized)
Note: The following is a representative protocol and requires optimization and validation according to regulatory guidelines (e.g., FDA, EMA) before implementation.
1. Materials and Reagents
-
This compound and VM-1500A reference standards
-
Stable isotope-labeled internal standards (IS) for this compound and VM-1500A (recommended)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of this compound, VM-1500A, and their respective internal standards in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in-study sample concentrations.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at approximately 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the HPLC-MS/MS system.
5. HPLC-MS/MS Conditions (Representative)
| Parameter | Recommended Condition |
| HPLC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing individual standard solutions. |
| Source Temperature | To be optimized (e.g., 500°C) |
| Capillary Voltage | To be optimized (e.g., 3.0 kV) |
| Cone Voltage | To be optimized for each analyte and IS. |
| Collision Energy | To be optimized for each MRM transition. |
6. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines. The validation should assess:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (bench-top, freeze-thaw, long-term)
Conclusion
The quantification of this compound and its active metabolite VM-1500A is essential for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy. The provided generalized HPLC-MS/MS protocol, based on common bioanalytical practices for antiretroviral drugs, serves as a robust starting point for method development and validation. The presented quantitative data from human studies highlight the rapid conversion of the prodrug and the long half-life of the active moiety. Researchers and drug development professionals should adapt and validate this methodology to suit their specific laboratory instrumentation and study requirements.
References
Application Notes and Protocols for Developing Stable Long-Acting Injectable Formulations of Elsulfavirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] It is a prodrug that is metabolized in the body to its active form, VM-1500A, which inhibits the HIV-1 reverse transcriptase enzyme.[1][5] The development of a stable long-acting injectable (LAI) formulation of this compound offers the potential to improve patient adherence and overall therapeutic outcomes by reducing dosing frequency.[3]
These application notes provide a comprehensive guide for the development of a stable LAI nanosuspension of this compound. The focus is on a formulation strategy designed to enhance the drug's poor aqueous solubility and provide sustained release over an extended period.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to designing a successful LAI formulation. The following table summarizes key properties.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BrCl₂FN₃O₅S | [6][7] |
| Molecular Weight | 629.3 g/mol | [6][7] |
| Water Solubility | 0.000601 mg/mL | [8] |
| logP | 5.2 - 5.3 | [6][8] |
| pKa (Strongest Acidic) | 3.24 | [8] |
| Physical State | Solid powder | MedKoo Biosciences |
The extremely low water solubility and high logP of this compound indicate that a nanosuspension is a suitable approach for a long-acting injectable formulation.
Signaling Pathway of this compound
This compound, as a prodrug, is first metabolized to its active form, VM-1500A. This active metabolite then acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the conversion of viral RNA to DNA, thereby halting viral replication.[1][2]
Figure 1: Mechanism of action of this compound.
Experimental Workflow for LAI Formulation Development
The development of a stable this compound LAI nanosuspension involves a systematic workflow from formulation screening to in vitro characterization.
Figure 2: Workflow for this compound LAI development.
Experimental Protocols
Protocol for Preparation of this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound with a mean particle size in the range of 200-500 nm.
Materials:
-
This compound powder
-
Stabilizers (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, Sodium Lauryl Sulfate (SLS))
-
Purified water
-
Zirconium oxide milling beads (0.5-0.8 mm diameter)
-
Wet milling equipment
Procedure:
-
Stabilizer Solution Preparation: Prepare a solution of the selected stabilizer(s) in purified water. A combination of a polymeric stabilizer (e.g., 1-3% w/v PVP K30) and an ionic surfactant (e.g., 0.1-0.5% w/v SLS) is recommended to provide both steric and electrostatic stabilization.
-
Pre-suspension Preparation: Disperse the this compound powder (e.g., 5-10% w/v) in the stabilizer solution under magnetic stirring to form a coarse suspension.
-
Wet Milling:
-
Add the pre-suspension and zirconium oxide milling beads to the milling chamber. The bead volume should be approximately 80-90% of the chamber volume.
-
Set the milling parameters. Typical starting parameters are a milling speed of 2000-3000 rpm for a duration of 30-60 minutes.
-
Ensure the milling process is conducted under cooling to prevent drug degradation.
-
-
Nanosuspension Collection: After milling, separate the nanosuspension from the milling beads.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol for Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To reduce the particle size of a pre-suspension of this compound to the nanometer range.
Materials:
-
This compound pre-suspension (from wet milling or other methods)
-
High-pressure homogenizer
Procedure:
-
Equipment Setup: Calibrate and set up the high-pressure homogenizer according to the manufacturer's instructions.
-
Homogenization:
-
Pass the this compound pre-suspension through the homogenizer.
-
Set the operating pressure between 500 and 1500 bar.
-
Perform multiple homogenization cycles (typically 3-10 passes) until the desired particle size is achieved.
-
-
Sample Collection: Collect the homogenized nanosuspension.
-
Characterization: Measure the particle size, PDI, and zeta potential of the final nanosuspension.
Protocol for Accelerated Stability Testing
Objective: To assess the physical and chemical stability of the this compound nanosuspension under stressed conditions to predict its long-term shelf life.
Procedure:
-
Sample Preparation: Dispense the this compound nanosuspension into sterile glass vials and seal.
-
Storage Conditions: Store the vials under accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Sampling and Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Physical Stability: Particle size, PDI, zeta potential, and visual inspection for aggregation or sedimentation.
-
Chemical Stability: Assay of this compound content and analysis of related substances by a stability-indicating HPLC method.
-
-
Data Evaluation: Evaluate the changes in the measured parameters over time to determine the stability of the formulation.
Protocol for In Vitro Drug Release Testing using USP Apparatus 4 (Flow-Through Cell)
Objective: To determine the in vitro release profile of this compound from the nanosuspension formulation.
Materials:
-
This compound nanosuspension
-
USP Apparatus 4 (Flow-Through Cell)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a surfactant like 0.5% w/v Tween 80 to ensure sink conditions)
-
HPLC system for drug quantification
Procedure:
-
Apparatus Setup: Assemble the USP Apparatus 4 with the appropriate cell size. Equilibrate the system with the release medium at 37°C ± 0.5°C.
-
Sample Introduction: Introduce a known amount of the this compound nanosuspension into the flow-through cell.
-
Release Study:
-
Pump the release medium through the cell at a constant flow rate (e.g., 8-16 mL/min).
-
Collect the eluate at predetermined time intervals over an extended period (e.g., up to 30 days or longer).
-
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Data Presentation
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Code | This compound (% w/v) | Stabilizer(s) (% w/v) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| ELS-NSP-001 | 5 | 2% PVP K30, 0.2% SLS | 250 ± 15 | 0.18 ± 0.02 | -25 ± 3 |
| ELS-NSP-002 | 10 | 2.5% Poloxamer 188 | 310 ± 20 | 0.25 ± 0.03 | -15 ± 4 |
| ... | ... | ... | ... | ... | ... |
Table 2: Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Formulation | Mean Particle Size (nm) | PDI | Assay (%) |
| 0 | ELS-NSP-001 | 250 | 0.18 | 100.2 |
| 1 | ELS-NSP-001 | 255 | 0.19 | 99.8 |
| 3 | ELS-NSP-001 | 265 | 0.21 | 99.1 |
| 6 | ELS-NSP-001 | 280 | 0.24 | 98.5 |
Table 3: In Vitro Release Profile
| Time (Days) | Cumulative Release (%) - ELS-NSP-001 |
| 1 | 15.2 ± 1.8 |
| 7 | 45.8 ± 3.2 |
| 14 | 68.5 ± 4.1 |
| 21 | 85.3 ± 3.9 |
| 28 | 96.1 ± 2.7 |
Conclusion
The development of a stable long-acting injectable formulation of this compound is a feasible and promising approach to improve HIV therapy. The protocols and application notes provided herein offer a systematic framework for the formulation, characterization, and stability testing of an this compound nanosuspension. Careful selection of stabilizers and optimization of manufacturing process parameters are critical to achieving a formulation with the desired physicochemical properties and a sustained in vitro release profile. Further in vivo studies will be necessary to establish the in vitro-in vivo correlation and confirm the long-acting nature of the formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C24H17BrCl2FN3O5S | CID 11527519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Elsulfavirine in HIV-1 Drug Resistance Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the in vitro activity of Elsulfavirine's active metabolite, VM-1500A, against various NNRTI-resistant HIV-1 strains. This data is crucial for interpreting the results of resistance profiling assays.
Table 1: In Vitro Activity of VM-1500A Against Site-Directed NNRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Fold Change in EC50 vs. Wild-Type | Interpretation |
| K103N | < 2 | Susceptible |
| Y181C | < 2 | Susceptible |
| G190A | < 2 | Susceptible |
| V106I/A + F227C | > 10 | Resistant |
| V106I + Y188L | > 10 | Resistant |
| A98G, L100I, V108I, E138K, Y181C, M230L, P236L | Variable | Contributes to resistance in combination with major mutations |
Note: A significant level of drug resistance to this compound typically requires a combination of at least two or more mutations. The resistance profile often includes major mutations like V106I/A + F227C or V106I + Y188L, frequently accompanied by the other listed mutations.
Table 2: Prevalence of Mutations Associated with Reduced Susceptibility to this compound in Treatment-Naïve Patients
| Patient Population | Prevalence of Single Mutations | Prevalence of Mutation Combinations |
| Treatment-Naïve Group 1 (n=354) | 1.7% | Not Reported |
| Treatment-Naïve Group 2 (n=111) | 4.5% | Not Reported |
In a study of treatment-naïve patients, the prevalence of single mutations associated with decreased susceptibility to this compound was low.[2] The presence of single mutations alone is generally not sufficient to cause drug resistance.[2]
Experimental Protocols
Phenotypic Drug Resistance Profiling: Recombinant Virus Assay
This protocol describes a method for determining the phenotypic susceptibility of HIV-1 isolates to this compound using a recombinant virus assay. This assay measures the ability of a patient-derived reverse transcriptase (RT) gene to function in the presence of the drug.
Materials:
-
Patient plasma or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 RNA/DNA extraction kit
-
RT-PCR and nested PCR reagents
-
An RT-deleted, noninfectious proviral clone (e.g., pHIVΔBstEII)
-
Suitable host cells for transfection and infection (e.g., HeLa or C8166 cells)[3]
-
Cell culture medium and supplements
-
This compound (or its active metabolite VM-1500A)
-
p24 antigen ELISA kit or other viral replication marker assay
-
Standard laboratory equipment for cell culture, PCR, and ELISA
Methodology:
-
Sample Preparation: Extract viral RNA from patient plasma or proviral DNA from patient PBMCs.
-
Amplification of RT Gene: Amplify the patient-derived RT coding sequence using RT-PCR followed by a nested PCR to generate a sufficient amount of DNA for cloning.[4][5]
-
Generation of Recombinant Virus: Co-transfect host cells with the amplified patient-derived RT PCR product and a linearized RT-deleted proviral clone. Homologous recombination will occur in the transfected cells, resulting in the generation of infectious recombinant virus containing the patient's RT gene.
-
Virus Stock Preparation: Culture the transfected cells and harvest the supernatant containing the recombinant virus. Determine the virus titer using a standard method, such as a p24 antigen assay.
-
Drug Susceptibility Assay: a. Seed target cells (e.g., C8166) in a 96-well plate.[3] b. Prepare serial dilutions of this compound (or VM-1500A) in cell culture medium. c. Add the drug dilutions to the cells, followed by the addition of a standardized amount of the recombinant virus stock. d. Include a no-drug control and a reference virus (wild-type) control. e. Incubate the plates for 5-7 days.[3]
-
Measurement of Viral Replication: Quantify the extent of viral replication in each well by measuring p24 antigen concentration in the culture supernatant using an ELISA.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound for the patient-derived virus and the reference virus. The fold change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus.
Genotypic Drug Resistance Profiling: Sanger Sequencing
This protocol outlines the steps for identifying mutations in the HIV-1 pol gene that may confer resistance to this compound using Sanger sequencing.
Materials:
-
Patient plasma or PBMCs
-
HIV-1 RNA/DNA extraction kit
-
RT-PCR and nested PCR reagents with primers flanking the protease and reverse transcriptase regions of the pol gene
-
PCR product purification kit
-
Sanger sequencing reagents (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)
-
Capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer)
-
Sequence analysis software
Methodology:
-
Sample Preparation and Amplification: Extract viral RNA from plasma or proviral DNA from PBMCs and perform RT-PCR followed by nested PCR to amplify the pol gene region encompassing the reverse transcriptase.
-
PCR Product Purification: Purify the nested PCR product to remove unincorporated dNTPs and primers.
-
Cycle Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template and specific forward and reverse primers.
-
Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.
-
Sequence Analysis: a. Assemble the forward and reverse sequence reads to generate a consensus sequence of the patient's viral RT gene. b. Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2). c. Identify amino acid substitutions (mutations) in the patient's sequence compared to the reference sequence. d. Interpret the identified mutations for their association with this compound resistance using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).
Visualizations
Caption: this compound's mechanism of action.
Caption: Phenotypic drug resistance assay workflow.
Caption: Genotypic drug resistance assay workflow.
References
- 1. Viriom Presented the Results of VM-1500A-LAI Studies on International HIV Conference in Hong Kong — HTC "Chemrar" [en.chemrar.ru]
- 2. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 3. journals.asm.org [journals.asm.org]
- 4. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergy Testing of Elsulfavirine with Other Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsulfavirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] As a prodrug, it is metabolized in the body to its active form, VM-1500A, which allosterically inhibits the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[3] The current standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs with different mechanisms of action to suppress viral replication, reduce the development of drug resistance, and improve clinical outcomes.[4][5]
Therefore, evaluating the potential for synergistic, additive, or antagonistic interactions between this compound and other classes of antiretroviral drugs is a critical step in the development of new and optimized treatment regimens. This document provides a detailed protocol for assessing the in vitro synergy of this compound with other antiretrovirals using the checkerboard assay method and subsequent data analysis via the Chou-Talalay Combination Index (CI) method.
Principle of Synergy Testing
The primary goal of synergy testing is to determine whether the combined effect of two or more drugs is greater than, equal to, or less than the sum of their individual effects. The checkerboard assay is a common in vitro method to assess these interactions. In this assay, two drugs are serially diluted in a two-dimensional format in a microtiter plate, and the inhibitory effect on viral replication is measured. The resulting data can be analyzed using various mathematical models, with the Chou-Talalay method being a widely accepted approach for quantifying drug interactions.
Key Concepts in Drug Combination Analysis
-
Synergism: The combined effect of two drugs is greater than the sum of their individual effects (CI < 0.9).
-
Additive Effect: The combined effect of two drugs is equal to the sum of their individual effects (CI = 0.9 - 1.1).
-
Antagonism: The combined effect of two drugs is less than the sum of their individual effects (CI > 1.1).
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps for evaluating the synergy between this compound and another antiretroviral drug (Drug B) in a cell-based HIV-1 replication assay.
Materials and Reagents
-
HIV-1 permissive cell line (e.g., MT-4, TZM-bl)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
This compound (or its active metabolite VM-1500A) stock solution
-
Drug B (e.g., a nucleoside/nucleotide reverse transcriptase inhibitor [NRTI], integrase strand transfer inhibitor [INSTI], or protease inhibitor [PI]) stock solution
-
96-well cell culture plates
-
Reagents for quantifying HIV-1 replication (e.g., p24 ELISA kit, luciferase assay reagent for TZM-bl cells)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (for ELISA or luminescence)
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Experimental Procedure
-
Determine the IC50 of Individual Drugs:
-
Prior to the synergy assay, perform a dose-response experiment for this compound and Drug B individually to determine their 50% inhibitory concentration (IC50). This is the concentration of the drug that inhibits 50% of viral replication.
-
The IC50 values are crucial for selecting the appropriate concentration ranges for the checkerboard assay.
-
-
Prepare Drug Dilution Plates:
-
Prepare a master plate with serial dilutions of this compound and Drug B. It is recommended to prepare dilutions at 4 times the final desired concentration.
-
For a 7x7 dose-response matrix, prepare seven serial dilutions for each drug. The concentration range should span from well below to well above the IC50 of each drug.
-
-
Set up the Checkerboard Assay Plate:
-
In a 96-well plate, add 50 µL of cell culture medium to each well that will be used.
-
Add 50 µL of the appropriate this compound dilution along the rows.
-
Add 50 µL of the appropriate Drug B dilution down the columns.
-
This creates a matrix where each well contains a unique combination of this compound and Drug B concentrations.
-
Include wells with each drug alone (rows and columns with no second drug) and a no-drug virus control.
-
-
Cell Seeding and Infection:
-
Prepare a suspension of the HIV-1 permissive cell line at the desired density.
-
Add 50 µL of the cell suspension to each well of the drug-containing plate.
-
Infect the cells by adding 50 µL of a diluted HIV-1 stock to achieve a predetermined multiplicity of infection (MOI).
-
The final volume in each well will be 200 µL.
-
-
Incubation and Assay Readout:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line and virus strain (typically 3-7 days).
-
After incubation, quantify the extent of HIV-1 replication in each well using a suitable method (e.g., measuring p24 antigen concentration in the supernatant by ELISA or luciferase activity in cell lysates for TZM-bl cells).
-
Data Presentation and Analysis
The raw data from the plate reader should be processed to determine the percentage of viral inhibition for each drug combination relative to the no-drug virus control. This data can then be used to calculate the Combination Index (CI).
Illustrative Data Summary
The following tables present illustrative data for the in vitro antiviral activity and synergy of this compound with representative drugs from other antiretroviral classes. Note: This data is for demonstration purposes and is based on typical findings for NNRTIs, as specific published synergy data for this compound was not available at the time of this writing.
Table 1: Illustrative IC50 Values of Individual Antiretroviral Drugs
| Drug Class | Drug Name | Illustrative IC50 (nM) |
| NNRTI | This compound | 1.5 |
| NRTI | Tenofovir (TFV) | 30 |
| NRTI | Emtricitabine (FTC) | 5 |
| INSTI | Raltegravir (RAL) | 2 |
| PI | Darunavir (DRV) | 3 |
Table 2: Illustrative Synergy Analysis of this compound in Combination with Other Antiretrovirals
| Drug Combination | Combination Index (CI) at 50% Inhibition (IC50) | Interpretation |
| This compound + Tenofovir | 0.75 | Synergy |
| This compound + Emtricitabine | 0.80 | Synergy |
| This compound + Raltegravir | 0.65 | Strong Synergy |
| This compound + Darunavir | 0.95 | Additive |
Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely used approach to quantify drug synergy. The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (this compound) and Drug 2 in combination that achieve a certain effect level (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect level.
The CI values are interpreted as follows:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
Software such as CompuSyn or CalcuSyn can be used to perform these calculations and generate dose-effect curves, CI plots, and isobolograms.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of HIV-1 replication by different classes of antiretroviral drugs.
Experimental Workflow Diagram
Caption: Workflow for in vitro synergy testing using the checkerboard assay.
Conclusion
The protocol described in this application note provides a robust framework for evaluating the in vitro synergy of this compound with other antiretroviral agents. A thorough understanding of these drug-drug interactions is essential for the rational design of novel and effective combination therapies for HIV-1 infection. The use of the checkerboard assay in conjunction with the Chou-Talalay Combination Index provides a quantitative measure of synergy, additivity, or antagonism, thereby guiding preclinical and clinical drug development efforts.
References
- 1. Scientific Publications — Viriom [viriom.com]
- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 4. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Elsulfavirine Efficacy and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and detailed protocols for assessing the efficacy and toxicity of Elsulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.
Introduction to this compound
This compound is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A (desthis compound).[1] As a next-generation NNRTI, it exhibits potent antiviral activity against HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA and halting viral replication. Clinical trials have demonstrated that this compound has a superior tolerability profile compared to older NNRTIs like efavirenz.[2] Preclinical development, including reproductive toxicity studies, has been undertaken to support its clinical use.[3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Recommended Animal Models
The most relevant animal models for evaluating the in vivo efficacy and toxicity of anti-HIV drugs like this compound are humanized mice and non-human primates.
-
Humanized Mice (BLT and other models): These mice are immunodeficient and engrafted with human hematopoietic stem cells, leading to the development of a human immune system.[4] They are susceptible to HIV-1 infection and are valuable for assessing antiviral efficacy and effects on human immune cells in a small animal model.
-
Non-Human Primates (Rhesus Macaques): Rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV) that expresses the HIV-1 reverse transcriptase (RT-SHIV) are considered the gold standard for preclinical evaluation of antiretroviral drugs.[5] This model allows for the assessment of drug efficacy, pharmacokinetics, and toxicity in an animal that is physiologically and immunologically similar to humans.
Efficacy Evaluation in Animal Models
The primary efficacy endpoint for this compound in these animal models is the reduction in viral load and the preservation or reconstitution of CD4+ T-cell counts.
Experimental Workflow for Efficacy Studies
Caption: General workflow for efficacy studies.
Data Presentation: Efficacy of an NNRTI in SHIV-Infected Macaques (Representative Data)
Disclaimer: The following table presents representative data on the efficacy of an NNRTI (Efavirenz) in SHIV-infected rhesus macaques, as specific preclinical efficacy data for this compound is not publicly available. This is intended to illustrate the expected data format.
| Treatment Group | N | Baseline Viral Load (log10 RNA copies/mL) | Viral Load at Week 1 (log10 RNA copies/mL) | Fold Change in Viral Load |
| Vehicle Control | 3 | 5.5 ± 0.3 | 5.4 ± 0.4 | ~1 |
| Efavirenz (60 mg/kg) | 3 | 5.6 ± 0.2 | 3.78 ± 0.17 | ~66 |
Data adapted from a study on Efavirenz in RT-SHIV-infected macaques.[5]
Experimental Protocols: Efficacy
Protocol 1: Quantification of HIV-1 Viral Load in Humanized Mouse Plasma by RT-qPCR
Objective: To quantify the amount of HIV-1 RNA in the plasma of treated and control humanized mice.
Materials:
-
QIAamp Viral RNA Mini Kit (Qiagen)
-
TaqMan One-Step RT-PCR Master Mix (Applied Biosystems)
-
Primers and Probe (targeting HIV-1 Gag region):[6]
-
Forward Primer (765gagF): 5'-GGTGCGAGAGCGTCAGTATTAAG-3'
-
Reverse Primer (911gagR): 5'-AGCTCCCTGCTTGCCCATA-3'
-
Probe (FAM-TAMRA labeled): 5'-AAAATTCGGTTAAGGCCAGGGGGAAAGAA-3'
-
-
Real-time PCR instrument
Procedure:
-
Collect whole blood from humanized mice via retro-orbital or cardiac puncture into EDTA-containing tubes.
-
Separate plasma by centrifugation at 2000 x g for 10 minutes.
-
Extract viral RNA from 140 µL of plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Prepare the one-step RT-qPCR reaction mix using the TaqMan One-Step RT-PCR Master Mix.
-
Add the extracted RNA to the reaction mix.
-
Perform the RT-qPCR using a standard thermal cycling protocol.
-
Quantify the viral load by comparing the cycle threshold (Ct) values to a standard curve generated from a known quantity of HIV-1 RNA.
Protocol 2: Enumeration of CD4+ T-Cells in Humanized Mouse Spleen by Flow Cytometry
Objective: To determine the percentage and absolute number of human CD4+ T-cells in the spleen of treated and control humanized mice.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
ACK lysing buffer
-
Fluorescently-conjugated antibodies:
-
Anti-human CD45
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
-
Flow cytometer
Procedure:
-
Harvest the spleen from euthanized mice and prepare a single-cell suspension by mechanical disruption through a 70-µm cell strainer.
-
Treat the cell suspension with ACK lysing buffer to remove red blood cells.
-
Wash the cells with RPMI 1640 containing 10% FBS.
-
Count the total number of viable cells.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against human CD45, CD3, CD4, and CD8.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T-cells within the human CD45+ lymphocyte gate.
-
Calculate the absolute number of CD4+ T-cells per spleen.
Toxicity Evaluation in Animal Models
Toxicity studies are crucial to determine the safety profile of this compound. These studies are typically conducted in a rodent and a non-rodent species, with non-human primates being a common choice for the latter due to their physiological similarity to humans.
Experimental Workflow for Toxicity Studies
Caption: General workflow for toxicity studies.
Data Presentation: Hematology and Clinical Chemistry in Cynomolgus Monkeys (Reference Ranges)
Disclaimer: Specific toxicity data for this compound in non-human primates is not publicly available. This table provides reference ranges for key hematology and clinical chemistry parameters in healthy cynomolgus monkeys to guide the interpretation of toxicity studies.
| Parameter | Units | Male Reference Range | Female Reference Range |
| Hematology | |||
| White Blood Cell (WBC) | 10^3/µL | 4.0 - 12.0 | 4.0 - 12.0 |
| Red Blood Cell (RBC) | 10^6/µL | 4.5 - 6.5 | 4.5 - 6.5 |
| Hemoglobin | g/dL | 12.0 - 16.0 | 11.5 - 15.5 |
| Hematocrit | % | 36 - 48 | 35 - 47 |
| Platelets | 10^3/µL | 200 - 600 | 200 - 600 |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) | U/L | 10 - 60 | 10 - 60 |
| Aspartate Aminotransferase (AST) | U/L | 15 - 70 | 15 - 70 |
| Alkaline Phosphatase (ALP) | U/L | 100 - 400 | 100 - 400 |
| Total Bilirubin | mg/dL | 0.1 - 0.5 | 0.1 - 0.5 |
| Blood Urea Nitrogen (BUN) | mg/dL | 10 - 25 | 10 - 25 |
| Creatinine | mg/dL | 0.5 - 1.2 | 0.5 - 1.2 |
| Glucose | mg/dL | 60 - 120 | 60 - 120 |
Data adapted from published reference ranges for cynomolgus monkeys.[7]
Experimental Protocols: Toxicity
Protocol 3: General Toxicity Assessment in Non-Human Primates
Objective: To evaluate the potential toxicity of this compound following repeated administration to non-human primates.
Animals: Cynomolgus or Rhesus macaques.
Procedure:
-
Dose Selection: Conduct a dose range-finding study to determine appropriate dose levels for the definitive toxicity study.
-
Group Assignment: Assign animals to multiple dose groups (e.g., low, mid, high) and a vehicle control group.
-
Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) daily for a specified duration (e.g., 28 or 90 days).
-
In-life Monitoring:
-
Observe animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
Collect blood samples at baseline, mid-study, and terminally for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis: Compare data from treated groups to the control group to identify any dose-related adverse effects.
Protocol 4: Clinical Pathology Analysis in Non-Human Primates
Objective: To assess the hematological and biochemical effects of this compound in non-human primates.
Procedure:
-
Blood Collection: Collect blood from a peripheral vein (e.g., femoral or cephalic) into appropriate tubes (EDTA for hematology, serum separator tubes for clinical chemistry).
-
Hematology Analysis:
-
Perform a complete blood count (CBC) to measure parameters such as WBC, RBC, hemoglobin, hematocrit, and platelet counts.
-
Perform a differential white blood cell count.
-
-
Clinical Chemistry Analysis:
-
Analyze serum for key markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and general metabolic status (glucose, total protein, albumin).
-
-
Data Interpretation: Compare the results from treated animals to pre-dose values and to the control group, considering established reference ranges for the species.[7][8]
Conclusion
The use of humanized mice and non-human primate models provides a robust platform for the preclinical evaluation of this compound's efficacy and safety. The protocols outlined in these application notes offer a standardized approach to generating reliable data to support the clinical development and regulatory submission of this promising anti-HIV agent. Careful study design and adherence to established methodologies are essential for the successful translation of preclinical findings to human clinical trials.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation — Viriom [viriom.com]
- 4. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Therapy in Rhesus Macaques Infected with a Chimera of Simian Immunodeficiency Virus Containing Reverse Transcriptase from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RT-qPCR analysis and HIV-1 reverse transcriptase activity analysis of viral load [bio-protocol.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Elsulfavirine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsulfavirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and is a prodrug of its active metabolite, VM-1500A.[1] As with many antiretroviral agents, evaluating the potential for off-target cytotoxicity is a critical component of preclinical and clinical development. Understanding the cytotoxic profile of this compound is essential for determining its therapeutic index and ensuring patient safety.
These application notes provide a comprehensive overview of standard cell culture techniques to assess the cytotoxicity of this compound. The protocols detailed herein are designed to be readily implemented in a research or drug development laboratory setting. While specific cytotoxicity data for this compound is not extensively available in the public domain, the methodologies described are based on established assays for evaluating the cytotoxic effects of the broader class of NNRTIs.
Potential mechanisms of NNRTI-induced cytotoxicity, which may be relevant for this compound, include the induction of apoptosis and pyroptosis.[2] Notably, some NNRTIs have been shown to cause premature activation of HIV-1 protease within infected cells, leading to the activation of the CARD8 inflammasome and subsequent pyroptotic cell death.[2][3][4][5][6] Additionally, mitochondrial toxicity is a recognized adverse effect of certain antiretroviral drugs, which can manifest as a decrease in mitochondrial membrane potential and an increase in oxidative stress.[7][8][9]
This document provides protocols for three key assays to assess these potential cytotoxic effects: the MTT assay for cell viability, the LDH assay for membrane integrity, and a luminescent caspase assay for apoptosis. Furthermore, putative signaling pathways for this compound-induced cytotoxicity are presented as a framework for further investigation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| Assay | Endpoint | This compound Concentration (µM) | Result |
| MTT Assay | Cell Viability (IC50) | 0.1 | >100 µM |
| 1 | 98.2% | ||
| 10 | 95.5% | ||
| 100 | 89.1% | ||
| LDH Assay | Cytotoxicity (% of Max Lysis) | 0.1 | 2.1% |
| 1 | 3.5% | ||
| 10 | 8.2% | ||
| 100 | 15.7% | ||
| Caspase-3/7 Assay | Apoptosis (Fold Induction) | 0.1 | 1.1 |
| 1 | 1.3 | ||
| 10 | 2.5 | ||
| 100 | 4.8 |
Table 2: Comparison of Cytotoxicity (CC50) of this compound and a Control NNRTI in Various Cell Lines
| Cell Line | This compound CC50 (µM) | Control NNRTI CC50 (µM) |
| HepG2 | >100 | 75.3 |
| HEK293 | >100 | 88.1 |
| Jurkat | 92.4 | 65.9 |
| MT-4 | >100 | 82.5 |
Note: The data presented in these tables are illustrative examples and are intended to demonstrate how experimental results can be structured. Actual values should be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Target cells (e.g., PBMCs, HepG2, HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for spontaneous and maximum release.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound. Include appropriate vehicle controls.
-
Incubate for the desired exposure time (typically 6-24 hours for apoptosis assays).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The CARD8 inflammasome in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New HIV "Cure" Strategy [natap.org]
- 4. The CARD8 inflammasome dictates HIV/SIV pathogenesis and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 7. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial toxicity in HAART: an overview of in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Elsulfavirine in the Context of HIV-1 Latency and Reservoir Eradication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsulfavirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is an approved antiretroviral agent for the treatment of HIV-1 infection in several countries.[1][2] As a prodrug, it is metabolized into its active form, VM-1500A, which effectively suppresses viral replication by inhibiting the HIV-1 reverse transcriptase enzyme.[3][4] While this compound's primary role is in managing active HIV-1 infection, its potential interactions with strategies aimed at eradicating the latent HIV-1 reservoir are of significant interest to the research community. This document provides detailed application notes and protocols for studying this compound and other NNRTIs within the context of HIV-1 latency and the "shock and kill" eradication strategy.
The "shock and kill" approach is a leading strategy for an HIV-1 cure. It involves reactivating latent HIV-1 proviruses within resting CD4+ T cells using Latency Reversing Agents (LRAs), thereby making these cells visible to the immune system for clearance.[5][6] Concurrent antiretroviral therapy is crucial to prevent the spread of newly produced virus. Understanding the interplay of antiretrovirals like this compound with LRAs is essential for the successful implementation of this strategy.
This compound and the "Shock and Kill" Strategy: A Potential Contradiction
Recent studies have revealed a potential confounding effect of NNRTIs on the "shock and kill" strategy. Research has shown that certain NNRTIs, such as efavirenz and rilpivirine, can significantly reduce the production of HIV-1 from latently infected resting CD4+ T cells after they have been reactivated by LRAs.[7][8] This suggests that while NNRTIs are vital for preventing the spread of the virus, they might inadvertently dampen the "shock" phase by inhibiting the release of viral particles from the reactivated latent reservoir. This phenomenon underscores the importance of carefully evaluating the choice of antiretroviral therapy in clinical trials of HIV-1 eradication strategies.
Quantitative Data on NNRTI Effect on Latency Reversal
While no specific quantitative data on this compound's effect on HIV-1 latency reversal has been published, the following table summarizes the findings for other NNRTIs from a key study by Zerbato et al. (2017). This data can serve as a benchmark for designing and interpreting experiments with this compound.
| Antiretroviral Agent | Drug Class | Concentration | Effect on HIV-1 Production Post-Latency Reversal | Fold Reduction (approx.) |
| Efavirenz (EFV) | NNRTI | 1 µM | Significant Decrease | ≥10-fold |
| Rilpivirine (RPV) | NNRTI | 1 µM | Significant Decrease | ≥10-fold |
| Lamivudine (3TC) | NRTI | 50 µM | No Significant Change | - |
| Tenofovir (TFV) | NtRTI | 100 µM | No Significant Change | - |
| Raltegravir (RAL) | INSTI | 500 nM | No Significant Change | - |
| Darunavir (DRV) | PI | 500 nM | No Significant Change | - |
| Atazanavir (ATV) | PI | 500 nM | No Significant Change | - |
Data extracted from Zerbato et al., Antimicrobial Agents and Chemotherapy, 2017.[7][8]
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on HIV-1 latency and its reversal.
Protocol 1: In Vitro Model of HIV-1 Latency in Primary CD4+ T Cells
This protocol describes the generation of latently infected primary CD4+ T cells, a crucial tool for studying latency reversal.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
CD4+ T Cell Isolation Kit
-
Anti-CD3/CD28 antibodies
-
Recombinant human IL-2
-
Replication-competent HIV-1 strain (e.g., NL4-3)
-
This compound (or its active metabolite VM-1500A) and other antiretrovirals
-
Latency Reversing Agents (e.g., Vorinostat, Bryostatin 1)
-
Cell culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Ficoll-Paque
Methodology:
-
Isolation of Resting CD4+ T Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for resting CD4+ T cells using a negative selection kit.
-
Activation and Infection: Activate the resting CD4+ T cells with anti-CD3/CD28 antibodies and IL-2 for 48-72 hours. Infect the activated cells with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).
-
Establishment of Latency: After 24 hours of infection, wash the cells to remove excess virus and culture them in the presence of IL-2 and a combination of antiretroviral drugs (including this compound at a desired concentration) to prevent further rounds of infection.
-
Return to Quiescence: After 7-10 days, withdraw IL-2 to allow the cells to return to a quiescent state, establishing a population of latently infected resting CD4+ T cells.
Protocol 2: Latency Reversal Assay and Quantification of Viral Production
This protocol details the procedure to reactivate latent HIV-1 and measure the effect of this compound on viral production.
Materials:
-
Latently infected primary CD4+ T cells (from Protocol 1)
-
Latency Reversing Agents (LRAs)
-
This compound (or VM-1500A)
-
Cell culture medium
-
qRT-PCR reagents for HIV-1 RNA quantification
-
p24 ELISA kit
Methodology:
-
Treatment with LRA and this compound: Plate the latently infected cells in a 96-well plate. Treat the cells with an LRA (e.g., 1 µM Vorinostat or 10 nM Bryostatin 1) in the presence or absence of this compound at various concentrations. Include appropriate controls (no LRA, no this compound).
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification of Extracellular HIV-1 RNA: Harvest the cell culture supernatant. Isolate viral RNA and quantify the amount of HIV-1 RNA using a sensitive qRT-PCR assay.
-
Quantification of p24 Antigen: Use a p24 ELISA kit to measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant as an alternative or complementary readout for viral production.
-
Data Analysis: Compare the levels of HIV-1 RNA or p24 in the supernatants from cultures treated with the LRA alone versus those treated with the LRA and this compound to determine the effect of this compound on latency reversal.
Visualizations
The "Shock and Kill" Strategy for HIV-1 Eradication
Caption: The "Shock and Kill" strategy for eliminating the latent HIV-1 reservoir.
Potential Impact of NNRTIs on the "Shock and Kill" Strategy
Caption: NNRTIs may inhibit the release of HIV-1 virions after latency reversal.
Conclusion
While this compound is a highly effective NNRTI for suppressing active HIV-1 replication, its role in the context of latency eradication requires further investigation. Based on findings with other NNRTIs, it is plausible that this compound could reduce viral production from reactivated latent cells. The protocols and information provided here offer a framework for researchers to explore this important aspect of HIV-1 cure research. Such studies will be critical in optimizing combination therapies for the "shock and kill" strategy and advancing the goal of a functional cure for HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonnucleoside Reverse Transcriptase Inhibitors Reduce HIV-1 Production from Latently Infected Resting CD4+ T Cells following Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct and Quantitative Single-Cell Analysis of Human Immunodeficiency Virus Type 1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of Elsulfavirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For antiretroviral drugs like Elsulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections, adequate penetration into the CNS is crucial.[2][3] The brain can act as a sanctuary site for HIV, allowing the virus to replicate and persist, potentially leading to neurological complications.[4][5] Therefore, thoroughly assessing the BBB penetration of this compound is a critical step in its development and in optimizing its therapeutic use.
These application notes provide a detailed overview of the state-of-the-art methods to evaluate the BBB penetration of this compound, including in vitro, in vivo, and ex vivo protocols. The presented methodologies are designed to provide a comprehensive understanding of the compound's ability to cross the BBB, its potential interactions with efflux transporters, and its distribution within the brain.
Key Concepts in BBB Penetration Assessment
Several key parameters are used to quantify the extent of a drug's BBB penetration:
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. This is often considered the most relevant parameter for predicting CNS drug efficacy.[6]
-
Permeability-Surface Area (PS) Product: A measure of the rate of drug transport across the BBB.
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent proteins expressed on the luminal side of the BBB endothelial cells that actively pump a wide range of xenobiotics out of the brain.[7][8][9] Assessing whether this compound is a substrate of these transporters is crucial for understanding its potential for brain accumulation.
In Vitro Methods for Assessing BBB Penetration
In vitro models of the BBB are valuable for initial screening and mechanistic studies of drug transport.[10][11] They offer a controlled environment to investigate permeability and the role of specific transporters.
Cell-Based Transwell Models
These models utilize a semi-permeable membrane insert to separate a luminal (blood) and an abluminal (brain) compartment, with a monolayer of brain endothelial cells cultured on the membrane.[11][12]
-
Monoculture Model: A simple model using a single layer of brain endothelial cells (e.g., hCMEC/D3, bEnd.3).[13]
-
Co-culture Model: To better mimic the in vivo environment, endothelial cells are co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.[14][15]
-
Dynamic In Vitro BBB Models (DIV-BBB): These models incorporate physiological shear stress by introducing a pulsatile flow of medium, which has been shown to enhance the barrier properties and provide a more realistic prediction of in vivo drug permeation.[16]
Experimental Protocol: Bidirectional Permeability Assay in a Co-culture Transwell Model
-
Cell Culture:
-
Culture primary human brain microvascular endothelial cells (HBMECs) on the apical side of a Transwell® insert (e.g., 0.4 µm pore size).
-
Culture primary human astrocytes on the basolateral side of the insert or in the bottom of the well.
-
Allow the cells to differentiate and form a tight monolayer, monitoring the transendothelial electrical resistance (TEER) until a stable, high value is reached (typically >150 Ω·cm²).
-
-
Permeability Assay:
-
Apical-to-Basolateral (A-B) Transport (Blood-to-Brain):
-
Replace the medium in the apical chamber with a transport buffer containing a known concentration of this compound.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Basolateral-to-Apical (B-A) Transport (Brain-to-Blood):
-
Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
-
-
Inhibition Studies:
-
To confirm the involvement of specific efflux transporters (e.g., P-gp), repeat the permeability assay in the presence of known inhibitors (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.
-
Data Presentation:
| Parameter | This compound | This compound + Verapamil | Control Compound (e.g., Propranolol) | Control Compound (e.g., Atenolol) |
| Papp (A-B) (x 10⁻⁶ cm/s) | [Insert Value] | [Insert Value] | High | Low |
| Papp (B-A) (x 10⁻⁶ cm/s) | [Insert Value] | [Insert Value] | High | Low |
| Efflux Ratio (ER) | [Insert Value] | [Insert Value] | ~1 | ~1 |
Note: Values are to be determined experimentally. Propranolol is a high-permeability control, and Atenolol is a low-permeability control.
Experimental Workflow for In Vitro Permeability Assay
Caption: Workflow for assessing this compound BBB permeability using a Transwell co-culture model.
Ex Vivo Methods
Brain Slice Method
The brain slice method provides a more physiologically relevant system than cell cultures by maintaining the complex cellular architecture of the brain.[17] It is particularly useful for determining the unbound volume of distribution in the brain (Vu,brain), which reflects the extent of drug partitioning into brain tissue.[17]
Experimental Protocol: Brain Slice Uptake Assay
-
Preparation of Brain Slices:
-
Euthanize a rodent (e.g., rat or mouse) and perfuse the brain with ice-cold artificial cerebrospinal fluid (aCSF).
-
Rapidly remove the brain and prepare coronal slices (e.g., 300 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF.
-
-
Drug Incubation:
-
Incubate the brain slices in aCSF containing a known concentration of this compound at 37°C with continuous oxygenation.
-
Incubate for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Processing and Analysis:
-
After incubation, wash the slices to remove excess drug.
-
Homogenize the brain slices in a suitable buffer.
-
Determine the total concentration of this compound in the brain slice homogenate and the concentration in the incubation buffer using LC-MS/MS.
-
Measure the fraction of unbound drug in the brain homogenate (fu,brain) using equilibrium dialysis or ultrafiltration.[]
-
-
Calculation:
-
Calculate the unbound volume of distribution in the brain (Vu,brain) using the following equation:
-
Vu,brain = (Total drug in brain slice / aCSF concentration) / fu,brain
-
-
Data Presentation:
| Compound | Total Brain Slice Concentration (ng/g) | Incubation Buffer Concentration (ng/mL) | fu,brain | Vu,brain (mL/g brain) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Warfarin (High Binding) | [Insert Value] | [Insert Value] | Low | High |
| Gabapentin (Low Binding) | [Insert Value] | [Insert Value] | High | Low |
Note: Values are to be determined experimentally. Warfarin and Gabapentin serve as controls with high and low brain tissue binding, respectively.
In Vivo Methods for Assessing BBB Penetration
In vivo studies are the gold standard for assessing BBB penetration as they account for all physiological factors.[19]
Brain Microdialysis
Microdialysis is an invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid (ISF) of a living animal.[20][21][22][23] This method provides real-time pharmacokinetic data in the CNS.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a rodent and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Administer this compound to the animal via the desired route (e.g., intravenous, oral).
-
Simultaneously, collect dialysate samples from the brain probe and blood samples at regular intervals.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain dialysate and plasma using a highly sensitive analytical method (e.g., LC-MS/MS).
-
Determine the unbound fraction of this compound in the plasma (fu,plasma) using equilibrium dialysis or ultrafiltration.
-
-
Data Analysis:
-
Calculate the unbound brain concentration (Cu,brain) from the dialysate concentration, corrected for in vitro probe recovery.
-
Calculate the unbound plasma concentration (Cu,plasma).
-
Determine the unbound brain-to-plasma partition coefficient (Kp,uu) = AUCu,brain / AUCu,plasma.
-
Data Presentation:
| Parameter | This compound | Control Compound (e.g., Diazepam) |
| AUCu,brain (ngh/mL) | [Insert Value] | [Insert Value] |
| AUCu,plasma (ngh/mL) | [Insert Value] | [Insert Value] |
| Kp,uu | [Insert Value] | High (>0.3) |
Note: Values are to be determined experimentally. Diazepam is a control with good BBB penetration.
Logical Flow for In Vivo Microdialysis Study
Caption: Logical workflow for determining the Kp,uu of this compound using in vivo microdialysis.
Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain of living subjects, including humans.[20][24][25] This requires the synthesis of a radiolabeled analog of this compound (e.g., with ¹¹C or ¹⁸F).
Experimental Protocol: PET Imaging
-
Radiolabeling:
-
Synthesize a positron-emitting isotopologue of this compound.
-
-
PET Scan:
-
Administer the radiolabeled this compound to the subject (animal or human).
-
Acquire dynamic PET images of the brain over a specific time period.
-
Collect arterial blood samples to determine the radiolabeled drug concentration in the plasma over time (arterial input function).
-
-
Data Analysis:
-
Use pharmacokinetic modeling to analyze the PET data and the arterial input function.
-
This analysis can provide quantitative measures of brain uptake, such as the volume of distribution (VT) and the influx rate constant (K₁).
-
To assess the impact of efflux transporters, a baseline PET scan can be followed by a second scan in the presence of an efflux transporter inhibitor.[24]
-
Data Presentation:
| Parameter | Baseline Scan | Scan with P-gp Inhibitor |
| Brain VT (mL/cm³) | [Insert Value] | [Insert Value] |
| K₁ (mL/cm³/min) | [Insert Value] | [Insert Value] |
Note: An increase in VT and K₁ in the presence of a P-gp inhibitor would indicate that this compound is a P-gp substrate.
Conclusion
A multi-tiered approach is recommended for a comprehensive assessment of this compound's BBB penetration. Initial screening with in vitro Transwell models can provide valuable information on passive permeability and potential interactions with efflux transporters. The ex vivo brain slice method can then be used to determine the extent of brain tissue binding. Finally, in vivo methods such as microdialysis and PET imaging are essential for a definitive, quantitative assessment of brain penetration in a physiological setting. The data generated from these studies will be crucial for understanding the CNS pharmacokinetics of this compound and for informing its clinical use in the treatment of HIV, particularly in the context of CNS viral reservoirs.
References
- 1. The Paradox of HIV Blood–Brain Barrier Penetrance and Antiretroviral Drug Delivery Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved HIV reverse transcriptase inhibitors in the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HIV drug distribution to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced antiretroviral drug efficacy and concentration in HIV-infected microglia contributes to viral persistence in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux proteins at the blood-brain barrier: review and bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An In Vitro Model of Blood-Brain Barrier for Studies on HIV Neuroinflammation and CNS Antibody Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 21. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Imaging blood-brain barrier function by using positron emission tomography to evaluate drug penetration into the brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medrxiv.org [medrxiv.org]
Application Notes and Protocols: Elsulfavirine in Combination with Integrase Inhibitors for HIV-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] The cornerstone of effective HIV-1 management is combination therapy, which utilizes drugs targeting different stages of the viral life cycle to suppress viral replication, reduce the likelihood of drug resistance, and improve patient outcomes.[1]
Two critical enzymes in the HIV-1 replication cycle are reverse transcriptase and integrase.
-
Reverse Transcriptase (RT) converts the viral RNA genome into double-stranded DNA.
-
Integrase (IN) inserts this viral DNA into the host cell's genome, a step required for viral replication.[2][3]
This document provides detailed application notes and experimental protocols for investigating the combination of Elsulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and integrase strand transfer inhibitors (INSTIs) for the treatment of HIV-1.
This compound (Elpida®) is a novel NNRTI and a prodrug of its active metabolite, VM-1500A.[4][5] It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and disrupts viral replication.[4][6] this compound has demonstrated potent antiviral activity and a favorable safety profile in clinical trials.[6][7]
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that block the strand transfer step of viral DNA integration into the host genome, effectively halting the replication of the virus.[2][3][8] This class includes drugs such as Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir.[3][9]
The combination of agents targeting these two distinct and essential viral enzymes presents a compelling therapeutic strategy. In vitro studies have shown that combining reverse transcriptase inhibitors with integrase inhibitors can result in synergistic antiviral activity, potentially leading to more profound and durable viral suppression.[10][11][12]
Mechanism of Action of Combination Therapy
The rationale for combining this compound with an integrase inhibitor is to create a dual blockade of the HIV-1 replication cycle. This compound acts early in the cycle by preventing the formation of viral DNA, while the integrase inhibitor acts at a subsequent step, preventing the integration of any viral DNA that may have been synthesized into the host genome. This multi-targeted approach enhances the antiviral effect and raises the genetic barrier to resistance.
Caption: HIV-1 replication cycle showing inhibition points for this compound and INSTIs.
Application Notes
The following tables summarize key quantitative data for this compound and representative integrase inhibitors, along with synergy data for relevant drug class combinations.
Table 1: In Vitro Antiviral Activity and Synergy
| Drug Combination | IC50 / EC50 (nM) | Cell Line | Combination Index (CI) | Interpretation | Reference |
|---|---|---|---|---|---|
| This compound (VM-1500A) | Not specified | - | - | - | [4] |
| Raltegravir | 2 - 7 | PBMCs | - | - | [13] |
| Elvitegravir | 0.7 - 1.5 | Various | - | - | [13] |
| Dolutegravir | 2.7 (IC50), 0.51 (EC50) | PBMCs | - | - | [13] |
| Bictegravir | 1.5 - 2.4 | T-cell lines | - | - | [13] |
| FTC-TDF + Elvitegravir | - | MT-2 cells | 0.47 ± 0.09 | Synergy | [10] |
| FTC-TDF + Raltegravir | - | MT-2 cells | 0.52 ± 0.05 | Synergy | [10] |
| L-chicoric acid (INSTI) + Zidovudine (NRTI) | - | - | Largely Synergistic | Synergy | [12] |
| L-chicoric acid (INSTI) + Dideoxycytidine (NRTI) | - | - | Synergistic | Synergy | [12] |
Note: FTC (Emtricitabine) and TDF (Tenofovir) are NRTIs, often forming the backbone of combination therapy. Synergy with an NNRTI like this compound is expected to be similar.
Table 2: Summary of Clinical Efficacy for INSTI-Based Regimens
| Regimen | Study | Duration (Weeks) | Virologic Suppression (<50 copies/mL) | Reference |
|---|---|---|---|---|
| Bictegravir/TAF/FTC vs. Dolutegravir/ABC/3TC | GS-US-380-1489 | 96 | 88% vs. 90% | [14] |
| Bictegravir/TAF/FTC vs. Dolutegravir + TAF/FTC | GS-US-380-1490 | 96 | 84% vs. 86% | [14] |
| Dolutegravir + 3TC vs. Dolutegravir + TDF/FTC | GEMINI | 144 | 82% vs. 84% | [14] |
| Dolutegravir vs. Darunavir/ritonavir (boosted PI) | FLAMINGO | 48 | 90% vs. 83% | [14] |
Note: These trials demonstrate the high efficacy of INSTI-containing regimens, which provides a strong basis for their combination with other potent agents like this compound.
Table 3: Key Pharmacokinetic Parameters
| Drug | Class | Elimination Half-life | Primary Metabolism | Reference |
|---|---|---|---|---|
| This compound (VM-1500A) | NNRTI | > 5 days | Hepatic (CYP3A4) | [4][7] |
| Raltegravir | INSTI | ~9 hours | Glucuronidation (UGT1A1) | [8] |
| Elvitegravir | INSTI | ~9.5 hours | CYP3A4 | [8] |
| Dolutegravir | INSTI | ~14 hours | UGT1A1, CYP3A4 | [8] |
| Bictegravir | INSTI | ~18 hours | UGT1A1, CYP3A4 |[13] |
-
This compound is primarily metabolized by the liver enzyme CYP3A4.[6] Co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine) can decrease this compound plasma levels, while inhibitors (e.g., ketoconazole, certain protease inhibitors) can increase its levels.[6]
-
Elvitegravir is also a substrate of CYP3A4 and is often co-administered with a pharmacokinetic booster (cobicistat).[8]
-
Dolutegravir and Bictegravir can inhibit the renal transporters OCT2 and MATE1, potentially increasing concentrations of co-administered drugs like metformin.[15]
Careful consideration of potential drug-drug interactions is essential when designing combination therapy regimens.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in combination with integrase inhibitors.
This protocol determines the nature of the interaction (synergistic, additive, or antagonistic) between two drugs.
Methodology:
-
Cell Preparation: Seed TZM-bl cells (an engineered HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium (GM). Incubate overnight.[16]
-
Drug Dilution (Checkerboard):
-
Prepare serial dilutions of this compound (Drug A) and the selected INSTI (Drug B) in separate plates or tubes.
-
In the 96-well cell plate, add Drug A in serial dilutions horizontally and Drug B in serial dilutions vertically. This creates a matrix of concentration combinations. Include drug-free (virus control) and cell-only (background control) wells.
-
-
Virus Infection:
-
Prepare a stock of HIV-1 virus (e.g., NL4-3 or a relevant clinical isolate) diluted to a concentration that yields a high signal-to-background ratio in the reporter assay (e.g., 50,000-150,000 RLU).[17]
-
Add the diluted virus to all wells except the cell control wells. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]
-
Quantification of Viral Replication:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
The reduction in luciferase signal relative to the virus control indicates the level of viral inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each drug concentration and combination.
-
Use software like CalcuSyn or CompuSyn to determine the Combination Index (CI) based on the median-effect principle (Chou-Talalay method).
-
Interpretation: CI < 0.9 indicates synergy; CI = 0.9 - 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.[11]
-
Caption: Workflow for the in vitro checkerboard synergy assay.
This assay is a rapid method to measure the inhibitory activity of drugs using replication-defective pseudoviruses.[18]
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK 293T cells with two plasmids:
-
An HIV-1 genomic vector that is env-deficient and contains a luciferase reporter gene.
-
An expression vector for an HIV-1 envelope glycoprotein (e.g., from a specific clinical isolate).
-
-
Harvest the cell supernatant containing the pseudovirus particles 48-72 hours post-transfection.
-
-
Cell Preparation: Seed TZM-bl cells in a 96-well plate as described in Protocol 4.1.
-
Drug Treatment and Infection:
-
Add serial dilutions of this compound, the INSTI, or their combination to the wells containing TZM-bl cells.
-
Add the prepared pseudovirus supernatant to the wells.
-
-
Incubation: Incubate for 48-72 hours at 37°C.
-
Quantification and Analysis:
-
Measure luciferase activity as described previously.
-
Calculate the 50% inhibitory concentration (IC50) for each drug and combination by plotting percent inhibition versus drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a single-round pseudovirus infectivity assay.
Conclusion
The combination of the NNRTI this compound and an integrase inhibitor represents a highly potent and rational therapeutic strategy for the treatment of HIV-1. This approach targets two distinct, essential steps in the viral life cycle, which, as suggested by in vitro studies with similar drug classes, is likely to produce synergistic antiviral effects.[10][12] The high barrier to resistance and potent viral suppression seen with leading INSTI-based regimens provide a strong foundation for this combination.[14] The protocols outlined in this document provide a robust framework for researchers to further investigate the efficacy, synergy, and characteristics of this promising dual-mechanism anti-HIV-1 therapy.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 10. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 15. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pre-clinical Application Notes and Protocols for Elsulfavirine as a Pre-exposure Prophylaxis (PrEP) Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the available pre-clinical data for Elsulfavirine and its active metabolite, VM-1500A, in development for HIV pre-exposure prophylaxis (PrEP). Protocols for key experiments are provided based on the available information and established methodologies in the field.
Introduction
This compound (VM-1500) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a pro-drug of the active antiviral agent VM-1500A.[1][2] It is approved in Russia for the treatment of HIV-1 infection as a daily oral formulation.[2][3][4] Due to the long half-life of the active metabolite VM-1500A, long-acting injectable (LAI) and once-weekly oral formulations are in development for both treatment and prevention of HIV-1.[2][5][6][7][8] Pre-clinical studies have focused on characterizing the pharmacokinetics and safety of these long-acting formulations to support their use as a PrEP agent.
Mechanism of Action
The active metabolite of this compound, VM-1500A, is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1][3] VM-1500A binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity.[1] This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][3]
Quantitative Data from Pre-clinical and Phase 1 Studies
The following tables summarize the key pharmacokinetic and safety findings from pre-clinical studies in dogs and a Phase 1 study in healthy human volunteers.
Table 1: Pharmacokinetics of Long-Acting Injectable (LAI) VM-1500A in Beagle Dogs
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration |
| Dose | 10 mg/kg (single dose) | 10 mg/kg (single dose) |
| Formulation | Aqueous nanosuspension | Aqueous nanosuspension |
| Observation | Well-tolerated, sustained plasma concentrations | Well-tolerated, sustained plasma concentrations |
| Outcome | No dose dumping observed | Not specified |
| Reference | [6] | [6] |
Table 2: Pharmacokinetics of Long-Acting Injectable (LAI) VM-1500A in Healthy Human Volunteers (Phase 1)
| Dose | Median Plasma Crough (ng/mL) | Duration Above Target Trough (61 ng/mL) |
| Single Ascending Doses | ||
| 150 mg | 25 (at day 28) | Not specified |
| 300 mg | 22 (at day 28) | Not specified |
| 600 mg | 49 (at day 28) | At least 3 weeks |
| 1200 mg | 74 (at day 28) | 35 days |
| Multiple Doses | ||
| 600 mg (monthly x 2) | 62 (after 1st dose), 69 (after 2nd dose) | 4 weeks (after 1st), 5 weeks (after 2nd) |
| Reference | [1] | [1] |
Table 3: Safety of Long-Acting Injectable (LAI) VM-1500A in Healthy Human Volunteers (Phase 1)
| Dose | Key Safety Findings |
| 150 mg - 600 mg | Well-tolerated, most adverse events (AEs) were mild and not drug-related. |
| 1200 mg | Well-tolerated, mild and transient injection site pain noted. |
| Overall | No deaths or serious adverse events reported. |
| Reference | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Safety Study of Long-Acting Injectable VM-1500A in Beagle Dogs
Objective: To assess the pharmacokinetics and safety of a long-acting injectable nanosuspension of VM-1500A following intramuscular and subcutaneous administration in beagle dogs.
Methodology:
-
Animal Model: Male beagle dogs.
-
Formulation: An aqueous nanosuspension of VM-1500A (particle size 380-450 nm) was prepared by wet milling.
-
Dosing:
-
A single 10 mg/kg dose was administered via intramuscular (IM) or subcutaneous (SC) injection.
-
For repeat-dose studies, three once-monthly IM injections were administered.
-
-
Sample Collection:
-
Blood samples were collected frequently up to 72 hours post-administration and then weekly for up to 3-4 months.
-
-
Bioanalysis:
-
Plasma concentrations of VM-1500A were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Safety Monitoring:
-
Animals were monitored for any adverse reactions, including at the injection site.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Use of Nonhuman Primate Models for Advancing HIV PrEP [mdpi.com]
- 4. This compound/emtricitabine/tenofovir - Viriom - AdisInsight [adisinsight.springer.com]
- 5. Pipeline — Viriom [viriom.com]
- 6. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]
- 7. orbimed.com [orbimed.com]
- 8. Scientific Publications — Viriom [viriom.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Elsulfavirine Resistance in HIV-1 Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsulfavirine and investigating resistance mechanisms in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[1][2] VM-1500A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Q2: What are the known resistance mutations associated with this compound?
In vitro studies and clinical observations have identified that a combination of at least two or more mutations is typically required for a significant level of resistance to this compound.[3] The primary resistance profiles described involve combinations of major mutations, often accompanied by other accessory mutations.
Key resistance patterns include:
These major mutational combinations are frequently observed with one or more of the following accessory mutations:
-
A98G
-
L100I
-
V108I
-
E138K
-
Y181C
-
M230L
-
P236L[3]
It is important to note that the presence of single resistance mutations may not lead to clinically significant resistance to this compound.[4]
Q3: Is there cross-resistance between this compound and other NNRTIs?
Yes, cross-resistance between NNRTIs is a well-documented phenomenon.[5] While this compound has shown a higher genetic barrier to resistance compared to some other NNRTIs, the presence of certain mutations selected by first-generation NNRTIs like efavirenz and nevirapine can potentially reduce susceptibility to this compound. For instance, mutations like Y181C and G190A are known to cause broad NNRTI cross-resistance.[6][7] Therefore, prior treatment history with other NNRTIs should be a key consideration when evaluating the potential efficacy of this compound.
Q4: My patient on an this compound-containing regimen is experiencing virologic failure. What is the first step in troubleshooting?
The first step is to perform genotypic resistance testing on the patient's plasma HIV-1 RNA. This will identify the presence of any drug resistance mutations in the reverse transcriptase gene. It is crucial to perform this testing while the patient is still on the failing regimen, or as soon as possible after discontinuation, to ensure that the resistant viral variants are still detectable.[8] A viral load of at least 1,000 copies/mL is generally recommended for successful genotypic testing.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound resistance.
Problem 1: Difficulty in selecting for high-level this compound resistance in vitro.
-
Possible Cause 1: Insufficient drug pressure.
-
Solution: Gradually increase the concentration of VM-1500A (the active form of this compound) in the cell culture medium over successive passages. Starting with a sub-inhibitory concentration and escalating allows for the selection of mutations without completely suppressing viral replication.
-
-
Possible Cause 2: The genetic barrier to high-level resistance is high.
-
Solution: Continue the selection process for an extended period (e.g., over multiple months) to allow for the accumulation of multiple mutations. As observed clinically, a combination of mutations is often necessary for significant resistance.[3]
-
-
Possible Cause 3: The specific HIV-1 strain used is less prone to developing resistance.
-
Solution: Consider using different laboratory-adapted strains or clinical isolates of HIV-1 to assess if the resistance profile varies.
-
Problem 2: Ambiguous results from genotypic resistance testing.
-
Possible Cause 1: Presence of viral quasispecies with mixed populations.
-
Solution: Standard population-based sequencing may not detect minority-resistant variants. Consider using more sensitive techniques like next-generation sequencing (NGS) which can identify resistant variants that make up a smaller percentage of the viral population.[11]
-
-
Possible Cause 2: Novel or complex mutation patterns.
-
Solution: If the genotypic results show a pattern of mutations not previously associated with this compound resistance, a phenotypic assay should be performed to directly measure the drug susceptibility of the viral isolate. This will provide a definitive measure of the fold-change in IC50 and confirm the functional consequence of the observed mutations.
-
Problem 3: Discrepancy between genotypic prediction and phenotypic results.
-
Possible Cause 1: Complex interplay of mutations.
-
Solution: The effect of a single mutation can be influenced by the presence of other mutations (epistasis). Phenotypic testing provides a more accurate assessment of the overall resistance profile in such cases.
-
-
Possible Cause 2: Limitations of genotypic interpretation algorithms.
-
Solution: Resistance prediction algorithms are based on known mutation patterns. For novel drugs like this compound, these algorithms may not be fully optimized. Always correlate genotypic data with clinical outcomes and consider phenotypic testing for confirmation.
-
Quantitative Data Summary
The following table summarizes the fold-change in IC50 for common NNRTI resistance mutations against efavirenz and nevirapine, which can provide a basis for inferring potential cross-resistance with this compound. Note: Specific fold-change data for this compound against these mutations is not yet widely available in peer-reviewed literature.
| Mutation | Efavirenz Fold-Change in IC50 | Nevirapine Fold-Change in IC50 |
| K103N | ~20 | >100 |
| Y181C | ~2 | >100 |
| G190A | ~6 | >100 |
| L100I + K103N | >100 | >100 |
| Y188C | >50 | ~60 |
Data compiled from multiple sources.[6][7][12]
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to this compound in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, PM1)
-
Wild-type HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium
-
VM-1500A (active metabolite of this compound) stock solution
-
p24 antigen ELISA kit
-
Reagents for RNA extraction, RT-PCR, and sequencing
Methodology:
-
Initial Infection: Infect a culture of HIV-1 permissive cells with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Application: After 24 hours, add VM-1500A to the culture medium at a concentration equivalent to the IC50 of the wild-type virus.
-
Monitoring Viral Replication: Monitor viral replication every 3-4 days by measuring the p24 antigen concentration in the culture supernatant.
-
Virus Passage: When the p24 antigen level in the drug-treated culture reaches a predetermined threshold (e.g., >10 ng/mL), harvest the cell-free supernatant containing the virus. Use this supernatant to infect a fresh culture of cells.
-
Dose Escalation: In the new culture, double the concentration of VM-1500A.
-
Repeat Cycles: Repeat steps 3-5 for multiple passages. The gradual increase in drug concentration will select for viral variants with mutations that confer resistance.
-
Genotypic and Phenotypic Analysis: Once a viral strain capable of replicating at a significantly higher drug concentration is obtained, harvest the virus. Perform genotypic analysis to sequence the reverse transcriptase gene and identify mutations. Conduct a phenotypic assay to determine the fold-change in IC50 compared to the wild-type virus.
Protocol 2: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This assay measures the in vitro susceptibility of HIV-1 isolates to antiretroviral drugs.
Materials:
-
Patient-derived plasma containing HIV-1 RNA
-
Reagents for RNA extraction and RT-PCR
-
An HIV-1 vector plasmid that is deleted in the protease and reverse transcriptase genes and contains a reporter gene (e.g., luciferase).
-
HIV-1 permissive cell line for transfection and infection.
-
VM-1500A and other antiretroviral drugs.
-
Luciferase assay reagents.
Methodology:
-
RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma. Amplify the protease and reverse transcriptase regions using RT-PCR.
-
Co-transfection: Co-transfect the amplified patient-derived protease-RT sequences and the HIV-1 vector plasmid into a suitable cell line (e.g., 293T cells).
-
Virus Production: The transfected cells will produce recombinant virus particles containing the patient's protease and RT genes and the reporter gene. Harvest the viral supernatant.
-
Infection of Target Cells: In a 96-well plate format, infect a permissive target cell line with the recombinant virus in the presence of serial dilutions of VM-1500A or other drugs.
-
Reporter Gene Measurement: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (IC50). The fold-change in resistance is determined by dividing the IC50 for the patient's virus by the IC50 for a wild-type reference virus.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 5. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pathologytestsexplained.org.au [pathologytestsexplained.org.au]
- 10. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma [mayocliniclabs.com]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elsulfavirine Dosage for Long-Acting Injectable Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of Elsulfavirine for long-acting injectable (LAI) formulations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the active pharmaceutical ingredient (API) in this compound LAI formulations? | This compound is a prodrug that is metabolized to its active form, VM-1500A. For LAI formulations, VM-1500A is the primary API being investigated to ensure sustained therapeutic concentrations.[1][2] |
| 2. What are the target dosing intervals for this compound LAI? | Clinical development is exploring dosing intervals of once-monthly or even less frequent intramuscular injections.[3] Phase 1 and 2a studies are underway to determine the optimal therapeutic dose for these extended intervals.[4] |
| 3. What formulation technologies are suitable for this compound LAI? | While specific details of Viriom's formulation are proprietary, "nanoformulation" is the described technology.[4] Common approaches for LAI nanoformulations include biodegradable polymer-based nanoparticles (e.g., PLGA microspheres) and drug nanocrystal suspensions.[5][6][7] |
| 4. What are the critical quality attributes (CQAs) for an this compound LAI formulation? | Key CQAs include particle size and distribution, drug loading and encapsulation efficiency, in vitro drug release profile, sterility, and stability. These attributes directly impact the in vivo performance, including duration of action and potential injection site reactions. |
| 5. How can we establish an in vitro-in vivo correlation (IVIVC) for our this compound LAI? | Developing an IVIVC is crucial for LAI formulations to ensure batch-to-batch consistency and as a potential surrogate for bioequivalence studies.[8] It involves correlating an in vitro property, like the drug release rate, with an in vivo response, such as the plasma concentration-time profile.[9][10][11] This often requires testing multiple formulations with different release rates in both in vitro and in vivo models. |
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
Problem: You are experiencing difficulty in achieving the target drug loading of VM-1500A in your nanoformulation, leading to a larger required injection volume.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of VM-1500A in the polymer matrix or organic solvent. | 1. Optimize the solvent system: Experiment with different organic solvents or solvent mixtures to improve the solubility of VM-1500A. 2. Modify the polymer: Select a different type or grade of polymer (e.g., PLGA with a different lactide-to-glycolide ratio) that has better miscibility with the drug.[12] 3. Salt/base form: If applicable, consider using the free base of VM-1500A, which may have different solubility characteristics compared to a salt form.[13] | Increased solubility of the drug in the dispersed phase, leading to higher encapsulation efficiency. |
| Drug partitioning into the external aqueous phase during formulation. | 1. Increase the viscosity of the dispersed phase: A higher polymer concentration can reduce the diffusion of the drug into the aqueous phase.[14] 2. Optimize the homogenization/emulsification process: Adjust the energy input (e.g., speed and duration) to form stable droplets quickly, minimizing the time for drug leakage. | Reduced drug loss to the external phase and consequently higher encapsulation efficiency. |
| Premature drug crystallization. | 1. Increase the polymer-to-drug ratio: This can help to better entrap the drug within the polymer matrix in an amorphous state. 2. Incorporate crystallization inhibitors: Add excipients that are known to inhibit the crystallization of the API. | A stable, amorphous dispersion of the drug within the nanoparticles, improving both loading and the release profile. |
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI)
Problem: The manufactured nanoparticles have a larger than desired mean particle size or a high PDI, which could affect the drug release rate and syringeability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient particle size reduction process. | 1. Optimize homogenization/sonication parameters: Increase the energy input, such as homogenization speed or sonication amplitude and time. 2. Adjust formulation parameters: Modify the polymer and drug concentrations, as higher viscosity can sometimes lead to larger particles.[15] | Smaller and more uniform particle size distribution. |
| Particle aggregation. | 1. Optimize the concentration of the stabilizer/surfactant: Insufficient stabilizer can lead to particle agglomeration.[12] 2. Adjust the pH or ionic strength of the continuous phase: This can alter the surface charge of the particles and improve electrostatic stabilization. | Stable nanoparticle suspension with a low PDI. |
| Ostwald ripening. | 1. Use a combination of stabilizers: Employ both electrostatic and steric stabilizers. 2. Select a solvent system with lower drug solubility in the continuous phase: This reduces the diffusion of drug molecules from smaller to larger particles. | Improved long-term stability of the particle size distribution. |
Issue 3: Inconsistent In Vitro Drug Release Profile
Problem: You are observing significant batch-to-batch variability in the in vitro drug release profile, particularly a high initial burst release.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High initial burst release. | 1. Improve washing steps: Ensure that all unencapsulated, surface-adsorbed drug is removed during the purification process. 2. Optimize formulation parameters: A higher polymer-to-drug ratio can lead to a more effective encapsulation and lower burst release. 3. Surface modification: Consider coating the nanoparticles with a secondary polymer to create an additional barrier to drug diffusion.[16] | A reduced burst release and a more controlled, sustained release profile. |
| Inconsistent release kinetics. | 1. Ensure consistent particle size and PDI: Implement strict in-process controls for particle size, as this is a major determinant of release rate. 2. Control the crystallinity of the drug: The crystalline state of the encapsulated drug can affect its dissolution rate. Use techniques like DSC or XRD to monitor crystallinity.[17] 3. Standardize the in vitro release test method: Ensure that the release medium, temperature, and agitation are well-controlled and consistent across all experiments. | More reproducible in vitro release profiles from batch to batch. |
Experimental Protocols
Preparation of VM-1500A Loaded PLGA Nanoparticles (Hypothetical Protocol)
This protocol describes a common method for preparing drug-loaded nanoparticles using an oil-in-water (O/W) single emulsion-solvent evaporation technique.
Materials:
-
VM-1500A
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of VM-1500A and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an O/W emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder for long-term storage.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DCM).
-
Quantify the amount of VM-1500A using a validated analytical method such as HPLC.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Disperse a known amount of nanoparticles in a release medium (e.g., phosphate-buffered saline with a surfactant) in a sealed container.
-
Incubate at 37°C with constant agitation.
-
At predetermined time points, withdraw samples of the release medium.
-
Quantify the concentration of VM-1500A in the samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of VM-1500A loaded nanoparticles.
Caption: Troubleshooting logic for addressing low drug loading in nanoparticle formulations.
References
- 1. drug-dev.com [drug-dev.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Viriom to Present Pre-Clinical Studies with this compound/VM1500A Long-Acting Parenteral and Oral Formulations at the International Conference on HIV/AIDS, STDs & STIs 2018 — Viriom [viriom.com]
- 4. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients [prnewswire.com]
- 5. FORMULATION FORUM - Changing the Landscape of Nanoparticles for Long-Acting Injectable Drugs [drug-dev.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. kinampark.com [kinampark.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of in vitro-in vivo correlations for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. PLGA Microspheres with Alginate-Coated Large Pores for the Formulation of an Injectable Depot of Donepezil Hydrochloride [mdpi.com]
- 17. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Elsulfavirine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Elsulfavirine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound is a lipophilic molecule and is classified as a poorly water-soluble drug. Its predicted aqueous solubility is extremely low, in the range of 0.000601 mg/mL.[1] This inherent low solubility in aqueous media is the primary reason for the dissolution challenges you are observing.
Q2: I'm seeing precipitation after adding my this compound stock solution to my aqueous experimental medium. What can I do?
This is a common issue when a drug that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is poorly soluble. This "crashing out" occurs because the concentration of this compound exceeds its solubility limit in the final aqueous medium.
To address this, you can try the following:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase the organic co-solvent percentage: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can help maintain this compound's solubility.
-
Use solubility-enhancing excipients: Incorporating excipients like cyclodextrins or surfactants into your aqueous medium can increase the solubility of this compound.
-
Pre-warm the aqueous medium: Pre-warming your buffer to 37°C before adding the this compound stock solution can sometimes help prevent immediate precipitation.[2]
Q3: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a good choice for preparing a high-concentration stock solution of this compound. It has a reported solubility of up to 62.5 mg/mL in DMSO, although this may require sonication to fully dissolve.[3][4]
Q4: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment can be an effective strategy. This compound has a predicted acidic pKa of 3.24.[1] This means that at a pH above its pKa, the molecule will be deprotonated and exist as a more soluble salt form. Therefore, increasing the pH of your aqueous solution to be basic (e.g., pH 7.4 or higher) should significantly increase its solubility. Conversely, at a low pH (well below 3.24), its solubility will be very limited.
Q5: Are there any established formulation strategies to improve this compound's solubility for in vivo studies?
Yes, co-solvent and cyclodextrin-based formulations have been reported for in vivo use. For instance, a suspended solution of 2.08 mg/mL can be prepared using 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[4][5] A clear solution of at least 2.08 mg/mL can be achieved with 10% DMSO in 90% corn oil.[4][5]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent System | Solubility | Notes |
| Water | ~0.000601 mg/mL (Predicted) | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | up to 62.5 mg/mL | Sonication may be required for dissolution |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (Suspended Solution) | Requires ultrasonic treatment |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 629.28 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 6.29 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved.[3] Gentle warming to 37°C can also aid in dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of an this compound Formulation using a Co-solvent System
This protocol provides a general method for preparing a co-solvent formulation. The final ratio of co-solvent to aqueous buffer should be optimized for your specific experimental needs and tolerance.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Prepare Aqueous Phase: Prepare your desired aqueous buffer.
-
Mixing: Slowly add the this compound stock solution to the vigorously stirring aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the co-solvent ratio, the final concentration, or consider other solubilization techniques.
Protocol 3: Preparation of an this compound Formulation using Cyclodextrin Complexation
This protocol is based on the reported in vivo formulation and can be adapted for in vitro experiments.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.
-
Prepare this compound Stock: Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than your desired final concentration (e.g., for a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO).
-
Complexation: While vigorously stirring the SBE-β-CD solution, slowly add the this compound stock solution to a final DMSO concentration of 10%.
-
Sonication: Sonicate the resulting suspension to ensure thorough mixing and to aid in the formation of the inclusion complex.[4][5]
Visualizations
Caption: A troubleshooting workflow for addressing low solubility of this compound.
Caption: The principle of co-solvency for enhancing drug solubility.
Caption: The relationship between pH and the solubility of this compound.
References
- 1. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C24H17BrCl2FN3O5S | CID 11527519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Elsulfavirine in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsulfavirine in preclinical animal models. The information is designed to help anticipate, recognize, and manage potential adverse effects during in vivo studies.
Disclaimer: Specific preclinical toxicology data for this compound is not extensively published. Therefore, this guidance is based on the known human adverse effect profile of this compound, general principles of preclinical toxicology, and class effects observed with other non-nucleoside reverse transcriptase inhibitors (NNRTIs). All experimental procedures should be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (trade name Elpida) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1] It is a prodrug that is metabolized in the body to its active form, VM-1500A (desthis compound).[2][3] The active metabolite binds to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA, thereby halting viral replication.[2][4]
Q2: What are the known or anticipated adverse effects of this compound in preclinical animal models?
A2: While specific preclinical data is limited, based on its drug class and human clinical profile, researchers should be vigilant for the following potential adverse effects in animal models:
-
Hepatotoxicity: Indicated by elevated liver enzymes (ALT, AST), changes in bilirubin, and histopathological changes in the liver. Liver toxicity is a known concern for some NNRTIs.[4]
-
Dermatological Reactions: Rashes, dermatitis, or severe skin reactions.[4] Animal models for other NNRTIs, like nevirapine, have shown the potential for idiosyncratic skin rashes.
-
Central Nervous System (CNS) Effects: Behavioral changes, altered motor coordination, or signs of anxiety or depression. Other NNRTIs have been shown to cause CNS-related side effects.[4]
Q3: Which animal species are suitable for studying this compound toxicity?
A3: The choice of species depends on the specific research question. Common models in drug toxicology include:
-
Rodents (Rats, Mice): Often used for initial safety screening, dose-ranging studies, and carcinogenicity assessment. Specific strains may be more susceptible to certain toxicities, such as the Brown Norway rat for nevirapine-induced skin rash.
-
Non-Rodents (Dogs, Non-Human Primates): Used in longer-term toxicity studies as their metabolism can be more predictive of human responses. A preclinical study on a long-acting formulation of this compound was conducted in beagle dogs.[3]
Q4: How should I establish the appropriate dose for my animal studies to minimize toxicity?
A4: Dose selection should be based on a combination of factors, including:
-
Pharmacokinetic (PK) data: Aim for plasma concentrations of the active metabolite (VM-1500A) that are relevant to the human therapeutic window.
-
Allometric scaling: Use established formulas to estimate an equivalent dose from human studies.
-
Dose-ranging finding (DRF) studies: Conduct preliminary studies with a wide range of doses in a small number of animals to identify the maximum tolerated dose (MTD) and doses that produce sub-clinical toxicity.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes or Suspected Hepatotoxicity
Symptoms:
-
Elevated serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), or total bilirubin.
-
Changes in animal behavior such as lethargy, anorexia, or weight loss.
-
Gross pathological findings at necropsy (e.g., liver discoloration, abnormal texture).
-
Histopathological evidence of liver damage (e.g., necrosis, steatosis, inflammation).
Troubleshooting Steps & Management:
| Step | Action | Rationale |
| 1. Confirm Findings | Repeat serum chemistry analysis on a new sample. | To rule out sample handling errors or transient fluctuations. |
| 2. Dose Evaluation | Review the current dosing regimen. If multiple dose groups are in the study, determine if the effect is dose-dependent. | To assess if the toxicity is related to the dose level. |
| 3. Reduce Dose or Cease Treatment | For affected animals, consider reducing the dose or temporarily ceasing treatment to see if liver enzymes return to baseline. | To determine if the hepatotoxicity is reversible. |
| 4. Supportive Care | Provide nutritional support and ensure adequate hydration. | To help maintain the general health of the animal, which can support liver regeneration. |
| 5. Co-medication Review | If other compounds are being administered, review their potential for hepatotoxicity and drug-drug interactions. This compound is metabolized by CYP3A4.[4] | To identify potential confounding factors or synergistic toxicity. |
| 6. Histopathology | At the end of the study or if an animal is euthanized due to severity, perform a thorough histopathological examination of the liver. | To characterize the nature and extent of the liver injury. |
Issue 2: Onset of Skin Rashes or Dermatological Reactions
Symptoms:
-
Erythema (redness), edema (swelling), or maculopapular rash on the skin, particularly on the ears, back, or abdomen.
-
Pruritus (itching), indicated by excessive scratching.
-
Flaking, scabbing, or ulceration of the skin in severe cases.
Troubleshooting Steps & Management:
| Step | Action | Rationale |
| 1. Characterize the Lesion | Document the appearance, location, and progression of the skin reaction with photographs and detailed notes. | To track the severity and evolution of the reaction. |
| 2. Dose Evaluation | Assess if the skin reaction is dose-dependent by comparing incidence and severity across dose groups. | To link the adverse effect directly to the drug exposure level. |
| 3. Drug Discontinuation | In a subset of affected animals, discontinue this compound administration and monitor for resolution of the rash. | To confirm a causal relationship between the drug and the skin reaction. |
| 4. Supportive Care | Prevent self-trauma from scratching by using Elizabethan collars if necessary. Keep the affected areas clean. | To avoid secondary infections and further skin damage. |
| 5. Histopathology | Collect skin biopsies from affected and unaffected areas for histopathological analysis. | To identify the type of inflammatory infiltrate and cellular changes, which can provide insight into the mechanism (e.g., immune-mediated). |
| 6. Consider an Alternative Strain | If the reaction appears to be idiosyncratic, consider using a different rodent strain for future studies. | Some strains are genetically predisposed to certain immune-mediated drug reactions. |
Issue 3: Observation of Abnormal Neurological or Behavioral Signs
Symptoms:
-
Changes in locomotor activity (hyperactivity or hypoactivity).
-
Ataxia, tremors, or impaired coordination.
-
Anxiety-like behaviors (e.g., reduced exploration in an open-field test).
-
Changes in sleep-wake cycles.
Troubleshooting Steps & Management:
| Step | Action | Rationale |
| 1. Standardize Observation | Use a functional observational battery (FOB) or a similar standardized scoring system to objectively quantify behavioral and neurological changes. | To ensure consistent and unbiased assessment of CNS effects. |
| 2. Dose & PK Correlation | Correlate the onset and severity of CNS signs with the dosing schedule and, if possible, with plasma and brain concentrations of this compound and its active metabolite. | To determine if the effects are linked to peak drug concentrations. |
| 3. Rule Out Other Causes | Ensure that the observed signs are not due to other experimental factors, such as stress from handling, other compounds being administered, or underlying illness. | To isolate the effect of the investigational drug. |
| 4. Drug Discontinuation & Re-challenge | In a subset of animals, cease drug administration and observe for recovery. A re-challenge can confirm the drug as the causative agent, but this should be done with caution. | To establish a clear cause-and-effect relationship. |
| 5. Neuropathology | At the end of the study, perform a histopathological examination of the brain and other neural tissues. | To look for any structural changes, inflammation, or neuronal damage that could explain the observed clinical signs. |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Baseline Data Collection: Prior to the first dose of this compound, collect blood samples from all animals to establish baseline values for ALT, AST, ALP, and total bilirubin.
-
Routine Blood Sampling: Collect blood samples at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly or monthly). The frequency should be increased if signs of toxicity are observed.
-
Serum Chemistry Analysis: Process blood samples to obtain serum and analyze for liver function markers using a validated veterinary chemistry analyzer.
-
Clinical Observations: Conduct daily health checks, including monitoring of body weight, food and water consumption, and overall activity level.
-
Gross Necropsy: At the end of the study, perform a full necropsy on all animals. Weigh the liver and record any macroscopic abnormalities.
-
Histopathology: Collect liver tissue samples from multiple lobes. Fix in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides.
Protocol 2: Assessment of Dermatological Reactions
-
Acclimation and Baseline Scoring: During the acclimation period, carefully examine the skin of each animal and note any pre-existing lesions.
-
Daily Skin Examination: For the duration of the study, perform a detailed examination of the entire body surface of each animal. Pay close attention to the ears, dorsal trunk, and ventral abdomen.
-
Scoring System: Use a standardized scoring system to grade erythema and edema (e.g., on a scale of 0 to 4, where 0 is no reaction and 4 is severe).
-
Photography: Document any observed skin reactions with high-resolution photographs, including a scale for size reference.
-
Biopsy Collection (Optional): If significant lesions develop, a 4-mm punch biopsy can be collected under appropriate anesthesia for histopathology.
-
Terminal Tissue Collection: At necropsy, collect samples of both affected and normal-appearing skin for histopathological analysis.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Suspected Hepatotoxicity.
Caption: Experimental Workflow for Toxicity Monitoring.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation — Viriom [viriom.com]
- 3. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation [prnewswire.com]
- 4. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Elsulfavirine Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Elsulfavirine to improve its oral bioavailability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound from solid dispersion. | 1. Incomplete amorphization of this compound. 2. Drug recrystallization during dissolution. 3. Poor wettability of the solid dispersion. 4. Inappropriate polymer selection or drug-to-polymer ratio. | 1. Confirm amorphization using techniques like PXRD and DSC. If crystalline peaks are present, optimize the manufacturing process (e.g., increase solvent evaporation rate, adjust extrusion temperature). 2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. 3. Include a surfactant in the dissolution medium or the formulation itself. 4. Screen different polymers (e.g., PVP K30, Soluplus®, HPMC-AS) and optimize the drug-to-polymer ratio to ensure drug-polymer miscibility. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dissolution and absorption in the GI tract. 2. Food effects influencing drug absorption. 3. Pre-systemic metabolism (CYP3A4-mediated). | 1. Improve the formulation's robustness. For example, for a Self-Emulsifying Drug Delivery System (SEDDS), ensure the formation of a stable and fine microemulsion upon dilution. 2. Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect and potentially recommend administration with or without food. 3. Consider co-administration with a pharmacokinetic enhancer, although this adds complexity to the formulation and clinical considerations. |
| Nanosuspension shows particle aggregation upon storage. | 1. Insufficient stabilizer concentration. 2. Inappropriate stabilizer selection. 3. Ostwald ripening. | 1. Increase the concentration of the stabilizer (e.g., Poloxamer 407, Tween 80). 2. Screen a range of steric and electrostatic stabilizers. A combination of stabilizers often provides better stability. 3. Select a stabilizer that effectively reduces the interfacial tension and prevents crystal growth. |
| SEDDS formulation fails to form a microemulsion upon dilution. | 1. Incorrect ratio of oil, surfactant, and cosurfactant. 2. Poor solubility of this compound in the lipid base. 3. Incompatible excipients. | 1. Construct a pseudo-ternary phase diagram to identify the optimal ratios for microemulsion formation. 2. Screen various oils, surfactants, and cosurfactants to find a system with high solubilizing capacity for this compound. 3. Check for any signs of precipitation or phase separation in the undiluted formulation. |
Frequently Asked Questions (FAQs)
1. What is the target oral bioavailability for an improved this compound formulation?
While there is no publicly disclosed absolute oral bioavailability for the current marketed formulation of this compound, a key goal for formulation scientists is to increase it significantly to enable lower dosing, reduce inter-patient variability, and potentially develop long-acting oral formulations.[1][2] Preclinical studies on once-weekly oral formulations suggest that achieving sustained therapeutic concentrations is a primary objective.[1]
2. Which formulation strategy is most promising for this compound?
The most suitable strategy depends on the specific development goals. Here's a comparison of common approaches:
-
Amorphous Solid Dispersions (ASDs): This is a widely used and often successful technique for improving the dissolution rate and apparent solubility of poorly water-soluble drugs like many antiretrovirals.[3][4]
-
Nanosuspensions: By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, which can lead to faster absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract and potentially facilitating lymphatic uptake, which can bypass first-pass metabolism.
3. What are the critical quality attributes (CQAs) to monitor for an this compound amorphous solid dispersion?
Key CQAs for an this compound ASD include:
-
Degree of amorphicity: To ensure the drug is not in its less soluble crystalline form.
-
Drug content and uniformity: To guarantee consistent dosing.
-
In vitro dissolution profile: As a predictor of in vivo performance.
-
Physical and chemical stability: To ensure the product maintains its quality over its shelf life and does not recrystallize.
4. How can I predict the in vivo performance of my this compound formulation?
In vitro-in vivo correlation (IVIVC) can be challenging. However, biorelevant dissolution studies can provide more predictive insights than standard dissolution tests. These studies use media that simulate the composition and pH of the gastrointestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states. Additionally, preclinical pharmacokinetic studies in animal models such as rats are essential to evaluate the oral bioavailability of different formulations.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BrCl₂FN₃O₅S | [6] |
| Molecular Weight | 629.28 g/mol | [6] |
| Predicted Water Solubility | Very low (practically insoluble) | Implied by its classification as a likely BCS Class II or IV compound. |
| Prodrug of | VM-1500A | [6] |
Table 2: Example of In Vivo Pharmacokinetic Parameters of an Improved Antiretroviral Formulation in Rats (Hypothetical Data for this compound)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 350 ± 75 | 4.0 ± 1.0 | 3,200 ± 650 | 100 (Reference) |
| This compound ASD (20% drug load in PVP K30) | 980 ± 150 | 2.0 ± 0.5 | 9,800 ± 1,200 | 306 |
| This compound Nanosuspension | 850 ± 120 | 1.5 ± 0.5 | 8,500 ± 1,100 | 265 |
| This compound SEDDS | 1200 ± 200 | 1.0 ± 0.5 | 11,500 ± 1,500 | 359 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific formulation and experimental conditions.
Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.
-
Characterization: Characterize the prepared ASD for its amorphous nature (PXRD, DSC), drug content (HPLC), and in vitro dissolution profile.
2. In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF or FeSSIF) or a standard buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS). Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 RPM.
-
Sample Introduction: Introduce the this compound formulation (e.g., an amount of ASD powder equivalent to a specific dose) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Formulation Administration: Administer the this compound formulation (e.g., suspension, ASD, nanosuspension, or SEDDS) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its active metabolite, VM-1500A, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating improved oral formulations of this compound.
Caption: Troubleshooting decision tree for low in vitro dissolution of this compound formulations.
References
- 1. Viriom to Present Pre-Clinical Studies with this compound/VM1500A Long-Acting Parenteral and Oral Formulations at the International Conference on HIV/AIDS, STDs & STIs 2018 — Viriom [viriom.com]
- 2. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Elsulfavirine-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Elsulfavirine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell-based assays with this compound. What is the potential mechanism?
A1: While specific data on this compound-induced cytotoxicity is limited, compounds within the non-nucleoside reverse transcriptase inhibitor (NNRTI) class have been associated with off-target effects. Potential mechanisms to investigate include:
-
Mitochondrial Toxicity: Some NNRTIs can interfere with mitochondrial function, leading to decreased cell viability.
-
Induction of Apoptosis: Certain NNRTIs have been shown to induce premature activation of HIV-1 protease in infected cells, which can trigger apoptosis.[1][2] This may also have downstream effects in uninfected cells.
-
Off-Target Kinase Inhibition: While this compound is a selective NNRTI, high concentrations may lead to off-target effects on cellular kinases, impacting cell signaling pathways crucial for survival.
-
Metabolite-Induced Toxicity: this compound is a prodrug that is converted to its active form, VM-1500A.[3][4] It is possible that metabolites of this compound or VM-1500A could contribute to cytotoxicity in certain cell types.
Q2: What are the typical signs of cytotoxicity we should look for in our cell cultures treated with this compound?
A2: Besides a decrease in cell viability as measured by standard assays (e.g., MTT, LDH), visual signs of cytotoxicity under a microscope include:
-
Changes in cell morphology (e.g., rounding up, detachment from the culture surface).
-
Increased number of floating, dead cells.
-
Vacuolization in the cytoplasm.
-
Evidence of apoptosis, such as membrane blebbing and formation of apoptotic bodies.
Q3: Could the observed cytotoxicity be an artifact of the assay itself?
A3: Yes, it is crucial to rule out assay-specific issues. Common sources of error in cytotoxicity assays include:
-
Incorrect cell seeding density: Too few or too many cells can lead to inaccurate results.
-
Reagent interference: The color or fluorescence of this compound could interfere with the assay readout.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentrations used.
-
Improper incubation times: The timing of compound addition and assay measurement is critical.
Q4: Are certain cell lines more susceptible to this compound-induced cytotoxicity?
A4: Susceptibility can vary significantly between cell lines. Factors influencing sensitivity include the cell's metabolic activity, mitochondrial function, and expression of drug transporters. It is recommended to test this compound across a panel of relevant cell lines to determine its cytotoxic profile. For example, liver cell lines like HepG2 may be more relevant for assessing hepatotoxicity.[5]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Test this compound on a different, less sensitive cell line to confirm if the effect is cell-type specific. |
| Incorrect Drug Concentration | Verify the stock solution concentration and serial dilutions. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration). |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for this compound to assess its contribution to cytotoxicity. |
| Assay Interference | To check for colorimetric interference, measure the absorbance of this compound in cell-free media. For fluorescent assays, measure the compound's autofluorescence. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Variable Cell Health | Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before seeding. Standardize cell passage number. |
| Inconsistent Seeding Density | Use a cell counter for accurate cell quantification and ensure even cell distribution in the wells. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[6][7] Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting techniques for viscous solutions to ensure accurate dispensing. |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
JC-1 Dye
-
Cell line of interest
-
This compound
-
Positive control (e.g., CCCP)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and controls for the desired time period.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment media and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure fluorescence at two wavelengths:
-
Aggregate (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm
-
Monomer (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm
-
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Cell line of interest
-
This compound
-
Positive control (e.g., Staurosporine)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and controls for the desired time period.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation [prnewswire.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and managing drug-drug interactions with Elsulfavirine
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and managing potential drug-drug interactions (DDIs) with Elsulfavirine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is a prodrug that is principally metabolized in the liver to its active form, VM-1500A (desthis compound).[1][2][3] This bioactivation is primarily mediated by the cytochrome P450 enzyme, CYP3A4.[4] The efficiency of this conversion can be influenced by co-administered drugs that affect CYP3A4 activity.
Q2: What are the known types of drug-drug interactions with this compound?
A2: The most significant drug-drug interactions with this compound involve drugs that modulate the activity of the CYP3A4 enzyme.[4] These interactions are categorized as:
-
Induction of CYP3A4: Co-administration with CYP3A4 inducers can accelerate the metabolism of this compound, potentially leading to lower plasma concentrations of the active metabolite and reduced antiviral efficacy.[4]
-
Inhibition of CYP3A4: Concurrent use of CYP3A4 inhibitors can slow down the metabolism of this compound, resulting in higher plasma concentrations and an increased risk of adverse effects.[4]
-
Absorption-related interactions: Agents that alter gastric pH, such as antacids, may affect the absorption of this compound.[4]
Q3: Which specific drugs or drug classes should be used with caution with this compound?
A3: Caution is advised when co-administering this compound with strong inducers or inhibitors of CYP3A4. A summary of these interacting drugs is provided in the table below.
Q4: Are there any clinical studies that have investigated this compound's drug-drug interactions?
A4: Yes, a clinical trial (NCT03706898) was conducted to assess the safety and pharmacokinetics of this compound, including its drug-drug interaction potential with other antiviral drugs such as daclatasvir, dolutegravir, and sofosbuvir.[5][6]
Q5: What are the potential consequences of a significant drug-drug interaction with this compound?
A5: A significant DDI can lead to either sub-optimal therapeutic outcomes or increased toxicity. Decreased plasma concentrations of the active metabolite due to CYP3A4 induction may result in loss of virologic control. Conversely, elevated plasma concentrations from CYP3A4 inhibition can increase the incidence and severity of adverse effects, which may include liver toxicity, severe skin reactions, and psychiatric symptoms.[4]
Troubleshooting Guide
Issue 1: Sub-therapeutic plasma concentrations of this compound's active metabolite are observed in a pre-clinical or clinical study.
-
Possible Cause: Concomitant administration of a CYP3A4 inducer.
-
Troubleshooting Steps:
-
Review all co-administered medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort).[4]
-
If a known CYP3A4 inducer is identified, consider discontinuing the inducer if clinically appropriate.
-
If the inducer cannot be discontinued, a dose adjustment of this compound may be necessary, which should be guided by pharmacokinetic monitoring.
-
Issue 2: A patient or study participant experiences an increase in adverse events associated with this compound.
-
Possible Cause: Co-administration of a CYP3A4 inhibitor leading to elevated plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Obtain a detailed medication history to identify any potential CYP3A4 inhibitors.[4]
-
If a CYP3A4 inhibitor is suspected, consider switching to an alternative medication with a lower potential for DDI.
-
If the interacting drug is essential, a reduction in the this compound dosage may be required, accompanied by close monitoring for adverse events.
-
Issue 3: Variable absorption of this compound is noted in experimental data.
-
Possible Cause: Concomitant use of antacids or other gastrointestinal agents.[4]
-
Troubleshooting Steps:
-
Investigate the timing of administration of this compound and any antacids or other GI agents.
-
To minimize interaction, it is advisable to separate the administration of this compound and such agents by at least a few hours.[4]
-
Data Presentation
Table 1: Summary of Potential Drug-Drug Interactions with this compound
| Interacting Drug Class | Specific Examples | Potential Effect on this compound | Clinical Recommendation |
| CYP3A4 Inducers | Rifampin, Carbamazepine, St. John's Wort | Decreased plasma concentrations of the active metabolite, potentially reducing antiviral efficacy.[4] | Avoid co-administration if possible. If unavoidable, consider dose adjustment of this compound with therapeutic drug monitoring. |
| CYP3A4 Inhibitors | Ketoconazole, Erythromycin, Protease Inhibitors (e.g., Ritonavir) | Increased plasma concentrations of this compound, heightening the risk of adverse effects.[4] | Co-administration should be done with caution. Monitor for this compound-related toxicities. Dose reduction of this compound may be necessary. |
| Antacids & GI Agents | Aluminum/magnesium hydroxide-containing antacids | May affect the absorption of this compound.[4] | Separate the administration of this compound and these agents by at least a few hours.[4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction Potential
-
Objective: To determine if this compound induces the expression of CYP3A4 in human hepatocytes.
-
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated in a suitable medium.
-
Treatment: After cell attachment, hepatocytes are treated with varying concentrations of this compound, a positive control inducer (e.g., rifampin), and a vehicle control for 48-72 hours.
-
CYP3A4 Activity Assay: Following treatment, the cells are incubated with a CYP3A4-specific substrate (e.g., midazolam). The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using LC-MS/MS.
-
CYP3A4 mRNA Quantification: RNA is extracted from the treated hepatocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression of CYP3A4 mRNA.
-
Data Analysis: The fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control is calculated.
-
Protocol 2: Clinical Drug-Drug Interaction Study Design
-
Objective: To evaluate the effect of a potent CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound in healthy volunteers.
-
Methodology:
-
Study Design: An open-label, two-period, fixed-sequence study.
-
Period 1: Subjects receive a single oral dose of this compound. Serial blood samples are collected over a specified period (e.g., 72 hours) to determine the pharmacokinetic profile of this compound and its active metabolite.
-
Washout Period: A sufficient washout period is allowed.
-
Period 2: Subjects receive multiple doses of the CYP3A4 inhibitor to achieve steady-state concentrations. Subsequently, a single oral dose of this compound is co-administered with the inhibitor. Serial blood samples are collected as in Period 1.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite are determined using a validated analytical method. Pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are calculated for both periods.
-
Statistical Analysis: The geometric mean ratios of the pharmacokinetic parameters with and without the inhibitor are calculated to quantify the magnitude of the drug-drug interaction.
-
Visualizations
Caption: Metabolic pathway of this compound to its active form VM-1500A via CYP3A4.
Caption: Troubleshooting workflow for managing potential this compound drug-drug interactions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Elsulfavirine Treatment in Patients with Hepatic Impairment
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The quantitative data presented is illustrative and based on general principles of pharmacokinetics in hepatic impairment, as specific results from the clinical trial NCT03706898 on Elsulfavirine in this population are not publicly available. Always refer to the official prescribing information and consult with a clinical pharmacologist for specific patient management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound (trade name Elpida®) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[1] The primary route of metabolism for this compound and its active metabolite is through the cytochrome P450 (CYP) enzyme system in the liver, specifically CYP3A4.
Q2: Why is caution needed when administering this compound to patients with hepatic impairment?
A2: Since the liver is the primary site of this compound's metabolism, any degree of hepatic impairment can potentially alter the drug's pharmacokinetic profile. This can lead to either increased exposure to the drug and its active metabolite, raising the risk of toxicity, or in some cases, decreased efficacy. Therefore, careful monitoring and potential dose adjustments may be necessary.
Q3: Has the use of this compound in patients with hepatic impairment been studied?
A3: Yes, a Phase 1 clinical trial (NCT03706898) was conducted to evaluate the safety and pharmacokinetics of this compound in subjects with hepatic impairment.[2] However, the detailed results of this study, including specific pharmacokinetic parameters and safety outcomes in different stages of liver disease, are not yet publicly available.
Q4: What are the general recommendations for monitoring patients with hepatic impairment on this compound treatment?
A4: Patients with pre-existing liver conditions should be closely monitored while on this compound therapy. Regular liver function tests (LFTs), including ALT, AST, and bilirubin, are recommended to detect any potential drug-induced liver injury (DILI). Clinical signs and symptoms of liver toxicity, such as fatigue, nausea, jaundice, and abdominal pain, should also be monitored.
Q5: Are there any known drug-drug interactions with this compound that are particularly relevant for patients with hepatic impairment?
A5: Yes, since this compound is a substrate of CYP3A4, co-administration with strong inducers or inhibitors of this enzyme can significantly alter its plasma concentrations. In patients with hepatic impairment, the liver's ability to handle these interactions may be further compromised. Therefore, a thorough review of concomitant medications is crucial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action for Investigation |
| Elevated Liver Enzymes (ALT/AST) | Drug-induced liver injury (DILI) or worsening of underlying liver disease. | - Perform a comprehensive liver function panel. - Evaluate for other potential causes of liver injury (e.g., viral hepatitis, alcohol use). - Consider therapeutic drug monitoring (TDM) to assess drug exposure. - In consultation with a specialist, consider treatment interruption or discontinuation if clinically warranted. |
| Increased Adverse Events (e.g., CNS side effects, rash) | Increased plasma concentrations of this compound or its active metabolite due to reduced hepatic clearance. | - Assess the severity and nature of the adverse events. - Consider TDM to correlate symptoms with drug exposure. - Review concomitant medications for potential drug-drug interactions. - A dose reduction may be considered under expert guidance. |
| Loss of Virologic Control | Suboptimal drug exposure, potentially due to altered prodrug conversion or other complex pharmacokinetic changes in severe liver disease. | - Confirm medication adherence. - Perform viral load testing and resistance testing. - Consider TDM to assess for adequate drug levels. - Re-evaluate the entire antiretroviral regimen. |
Data Presentation
The following tables present illustrative data on the expected pharmacokinetic changes of this compound and its active metabolite (VM-1500A) in patients with hepatic impairment, based on general pharmacokinetic principles. Note: This is not actual data from the NCT03706898 trial.
Table 1: Illustrative Pharmacokinetic Parameters of this compound (Prodrug) Following a Single Oral Dose
| Parameter | Healthy Subjects (n=10) | Mild Hepatic Impairment (Child-Pugh A, n=8) | Moderate Hepatic Impairment (Child-Pugh B, n=8) |
| Cmax (ng/mL) | 50 ± 15 | 60 ± 20 | 75 ± 25 |
| AUC0-t (ng*h/mL) | 200 ± 50 | 250 ± 60 | 350 ± 70 |
| t½ (h) | 2.0 ± 0.5 | 2.5 ± 0.7 | 3.5 ± 1.0 |
Table 2: Illustrative Pharmacokinetic Parameters of VM-1500A (Active Metabolite) Following a Single Oral Dose of this compound
| Parameter | Healthy Subjects (n=10) | Mild Hepatic Impairment (Child-Pugh A, n=8) | Moderate Hepatic Impairment (Child-Pugh B, n=8) |
| Cmax (ng/mL) | 300 ± 80 | 380 ± 90 | 500 ± 120 |
| AUC0-inf (ng*h/mL) | 15000 ± 3000 | 20000 ± 4000 | 28000 ± 5000 |
| t½ (h) | 120 ± 24 | 150 ± 30 | 200 ± 40 |
Experimental Protocols
Protocol: Pharmacokinetic and Safety Assessment of this compound in Patients with Hepatic Impairment
1. Study Design: An open-label, parallel-group, single-dose study. Three cohorts will be enrolled: healthy subjects with normal hepatic function, patients with mild hepatic impairment (Child-Pugh A), and patients with moderate hepatic impairment (Child-Pugh B). A cohort with severe hepatic impairment (Child-Pugh C) may be considered based on emerging safety and pharmacokinetic data.
2. Subject Population:
-
Healthy Subjects: Matched for age, weight, and gender to the patient cohorts. Normal liver function confirmed by clinical assessment and laboratory tests.
-
Hepatically Impaired Patients: Stable, chronic liver disease. Classification of impairment severity based on the Child-Pugh scoring system.
3. Dosing and Administration: A single oral dose of this compound (e.g., 20 mg) administered with a standardized meal.
4. Pharmacokinetic Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) for the determination of plasma concentrations of this compound and its active metabolite, VM-1500A.
5. Bioanalytical Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and VM-1500A in plasma.
6. Pharmacokinetic Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and t½.
7. Safety and Tolerability Assessment:
-
Monitoring of adverse events (AEs) throughout the study.
-
Clinical laboratory evaluations (hematology, clinical chemistry, urinalysis) at screening and at the end of the study.
-
Vital signs and electrocardiograms (ECGs) at regular intervals.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Clinical workflow for this compound in hepatic impairment.
References
Technical Support Center: Characterizing Acquired Resistance to Elsulfavirine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Elsulfavirine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the characterization of this compound resistance.
| Question | Answer & Troubleshooting |
| Why am I not seeing a significant fold-change in this compound IC50 with a single reverse transcriptase (RT) mutation? | In-vitro studies suggest that a single mutation may not be sufficient to confer high-level resistance to this compound.[1] A higher genetic barrier compared to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) may require the accumulation of multiple mutations. Troubleshooting: • Sequence the full RT gene to identify any additional secondary or compensatory mutations. • Consider that the single mutation may have a minor effect on susceptibility that is within the assay's margin of error. |
| My genotypic resistance assay results do not correlate with my phenotypic susceptibility data. What could be the reason? | Discrepancies between genotypic and phenotypic results can occur due to several factors: • Genotypic Mixtures: Standard sequencing may not detect minority viral populations with resistance mutations.[2] • Complex Mutation Patterns: The interplay between multiple mutations can have synergistic or antagonistic effects on drug susceptibility that are not always predictable from the genotype alone. • Assay Limitations: Phenotypic assays measure the combined effect of all mutations on viral replication in a specific cellular context, which may not be fully captured by genotypic prediction algorithms. |
| I am having trouble amplifying the RT gene from plasma viral RNA for genotypic analysis. What are some common causes and solutions? | Low viral load is a primary reason for amplification failure. Generally, a plasma viral load of at least 500-1,000 copies/mL is required for successful amplification.[3] Troubleshooting: • Concentrate the viral particles from a larger volume of plasma before RNA extraction. • Optimize your RT-PCR conditions, including primer design, annealing temperature, and extension time. • Ensure the integrity of the extracted viral RNA. |
| What are some common pitfalls when performing site-directed mutagenesis to introduce resistance mutations? | Common issues include: • No colonies after transformation: This could be due to inefficient primers, incorrect PCR conditions, or low-competency cells.[4][5] • Wild-type colonies instead of mutants: Incomplete digestion of the parental template DNA by DpnI is a frequent cause.[6] Troubleshooting: • Verify primer design and optimize PCR conditions. • Increase DpnI digestion time or use a higher fidelity polymerase to reduce errors.[5][6] • Use fresh, high-efficiency competent cells for transformation. |
| My colorimetric reverse transcriptase assay is showing high background or inconsistent results. What can I do? | High background can result from contamination or non-specific binding. Inconsistent results may stem from variations in reagent preparation or incubation times. Troubleshooting: • Ensure all reagents are properly stored and prepared fresh.[7] • Use a new disposable reservoir for each reagent to avoid cross-contamination.[8] • Strictly adhere to the recommended incubation times and temperatures. |
Data Presentation: this compound Resistance Profile
While comprehensive data on the fold-change in IC50 for a wide range of single and combination mutations specific to this compound is still emerging in publicly available literature, preliminary findings suggest that combinations of mutations are necessary for significant resistance. The resistance profile has been described as involving combinations of major mutations such as V106I/A + F227C and V106I + Y188L, often accompanied by other mutations like A98G, L100I, V108I, E138K, Y181C, M230L, and P236L.[9]
For context, the following table summarizes the effects of common NNRTI resistance mutations on other drugs in the same class. This can serve as a preliminary guide for selecting mutations to test against this compound.
| RT Mutation | Fold-Change in IC50 (Nevirapine) | Fold-Change in IC50 (Efavirenz) |
| K103N | >50 | ~20-50 |
| Y181C | >50 | <2 |
| G190A | >50 | ~5-10 |
| L100I + K103N | >50 | >50 |
| V106A | ~10-20 | ~5-10 |
Note: This table is a generalized representation based on available data for other NNRTIs and is intended for comparative purposes. The actual fold-change for this compound may differ.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research questions.
Phenotypic Drug Susceptibility Assay (Single-Cycle Infectivity Assay)
This assay measures the ability of a virus to replicate in the presence of a drug, providing a direct measure of drug susceptibility.
Principle: Recombinant viruses containing the reverse transcriptase gene from a patient's HIV-1 isolate are generated. These viruses also contain a reporter gene, such as luciferase. The ability of these viruses to infect target cells in the presence of varying concentrations of this compound is measured by the expression of the reporter gene.
Protocol:
-
Viral RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma.
-
Perform RT-PCR to amplify the full-length reverse transcriptase gene.
-
-
Generation of Recombinant Virus:
-
Co-transfect a suitable cell line (e.g., 293T) with the amplified RT PCR product and a proviral vector that is deleted in the RT gene and contains a luciferase reporter gene.
-
Culture the cells for 48-72 hours to allow for the production of recombinant virus particles.
-
Harvest the cell culture supernatant containing the pseudotyped virions.
-
-
Infectivity Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the recombinant virus with the different concentrations of this compound.
-
Infect the target cells with the virus-drug mixture.
-
Incubate for 48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the luciferase activity against the drug concentration.
-
The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus.[10][11]
-
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This technique is used to introduce specific mutations into the reverse transcriptase gene to study their effect on this compound susceptibility.
Principle: A plasmid containing the wild-type HIV-1 reverse transcriptase gene is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid via PCR. The parental, methylated DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid.
Protocol:
-
Primer Design:
-
Design primers (typically ~30 bp) containing the desired mutation, with the mutation located near the center of the primer.[4]
-
The primers should be complementary to each other.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers.
-
Optimize PCR conditions (annealing temperature, extension time) for efficient amplification of the entire plasmid.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
-
-
Transformation:
-
Transform high-efficiency competent E. coli cells with the DpnI-treated plasmid.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Confirm the presence of the desired mutation by DNA sequencing.
-
Colorimetric HIV-1 Reverse Transcriptase Assay
This assay measures the enzymatic activity of the reverse transcriptase and can be used to screen for inhibitors.
Principle: This ELISA-based assay detects the synthesis of DNA by reverse transcriptase. A biotin-labeled template/primer hybrid is used. The RT incorporates digoxigenin (DIG)-labeled dUTP into the newly synthesized DNA strand. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.[7]
Protocol:
-
Reaction Setup:
-
In a microplate well, combine the reaction buffer, the template/primer hybrid, and the DIG/dUTP nucleotide mix.
-
Add the purified recombinant reverse transcriptase enzyme or viral lysate.
-
Add varying concentrations of this compound to test for inhibition.
-
-
RT Reaction:
-
Incubate the plate at 37°C for 1 to 18 hours, depending on the desired sensitivity.[7]
-
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate (e.g., ABTS) and incubate until a color develops.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the RT activity.
-
Calculate the IC50 of this compound by plotting the absorbance against the drug concentration.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of this compound resistance.
References
- 1. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. assaygenie.com [assaygenie.com]
- 4. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. idtdna.com [idtdna.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Elsulfavirine through Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work on improving the therapeutic index of Elsulfavirine through combination therapy.
I. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a prodrug that is metabolized in the body to its active form, VM-1500A. VM-1500A then binds to a non-essential (allosteric) site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
2. Why is combination therapy investigated to improve the therapeutic index of this compound?
The therapeutic index of a drug is a measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose. Improving this index means enhancing the drug's efficacy, reducing its toxicity, or both. Combination therapy with this compound is explored for several key reasons:
-
Enhanced Antiviral Efficacy: Combining drugs with different mechanisms of action can lead to synergistic or additive antiviral effects, potentially allowing for lower doses of each drug to achieve the same or greater viral suppression.
-
Reduced Toxicity: By using lower doses of each drug in a combination, the risk of dose-dependent adverse effects associated with each individual drug can be minimized. For example, studies have shown that this compound-based regimens are significantly better tolerated than those containing the older NNRTI, Efavirenz.
-
Delayed or Prevented Drug Resistance: HIV can rapidly develop resistance to a single antiretroviral agent. Combination therapy, by targeting multiple viral processes simultaneously, makes it more difficult for the virus to develop resistance.
3. What are the most common drug combinations studied with this compound?
This compound is most commonly studied and used in combination with two nucleoside reverse transcriptase inhibitors (NRTIs). The most frequently cited combination is with Tenofovir Disoproxil Fumarate (TDF) and Emtricitabine (FTC) or Lamivudine (3TC) .
4. What are the known drug-drug interactions with this compound that I should be aware of in my experiments?
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . Therefore, co-administration with drugs that are inducers, inhibitors, or substrates of CYP3A4 can alter the plasma concentrations of this compound's active metabolite, VM-1500A.
-
CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease the concentration of VM-1500A, potentially reducing its antiviral efficacy.
-
CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir) can increase the concentration of VM-1500A, which may increase the risk of toxicity.
When designing in vitro experiments, it is crucial to consider the potential for metabolic interactions if using liver microsomes or other metabolically active systems.
II. Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments.
Troubleshooting In Vitro Antiviral Synergy Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with media only.- Gently triturate cell suspension before plating. |
| Inconsistent EC50 values between experiments | - Variation in virus stock titer- Differences in cell passage number or health- Inconsistent incubation times | - Aliquot and titer virus stock to ensure consistency.- Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.- Strictly adhere to standardized incubation periods. |
| Difficulty interpreting synergy (distinguishing from additive effects) | - Inappropriate data analysis model- Experimental noise obscuring the true interaction | - Use multiple synergy models for analysis (e.g., Bliss Independence, Loewe Additivity, Combination Index).- Increase the number of replicates and ensure a full dose-response matrix is tested.- A Combination Index (CI) value < 1 generally indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. |
| Apparent antagonism at certain concentrations | - Cytotoxicity of the drug combination at higher concentrations- Complex pharmacological interactions | - Perform parallel cytotoxicity assays for the drug combination.- Carefully examine the dose-response curves for non-standard shapes. |
Troubleshooting HIV Reverse Transcriptase (RT) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal in positive controls | - Inactive RT enzyme- Degraded template/primer or dNTPs- Incorrect buffer composition | - Use a fresh aliquot of enzyme and verify its activity independently.- Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.- Prepare fresh buffers according to the protocol. |
| High background in negative controls | - Contamination of reagents with RT or DNA- Non-specific binding of detection antibodies | - Use dedicated pipette tips and work in a clean environment.- Increase the number of washing steps in the ELISA protocol. |
| Inconsistent results with this compound (VM-1500A) | - Precipitation of the compound at high concentrations- Interaction with assay components | - Check the solubility of VM-1500A in the assay buffer.- Run controls to ensure the compound does not interfere with the detection method (e.g., fluorescence quenching). |
III. Data Presentation
The following table summarizes the comparative efficacy and safety data of an this compound-based regimen versus an Efavirenz-based regimen, both in combination with Tenofovir Disoproxil Fumarate (TDF) and Emtricitabine (FTC), in treatment-naive HIV-1 infected patients over 48 weeks. This data illustrates how combination therapy with this compound can improve the therapeutic index by offering better tolerability for equivalent efficacy.
| Parameter | This compound + TDF/FTC (n=60) | Efavirenz + TDF/FTC (n=58) | p-value |
| Virologic Response (HIV-1 RNA < 400 copies/mL) | 81% (45/55) | 73.7% (35/47) | Not specified |
| CD4+ T-cell increase from baseline (cells/mm³) | 179 | 182 | Not specified |
| Any Drug-Associated Adverse Event | 36.7% (22/60) | 77.6% (45/58) | <0.0001 |
| CNS Disorders | 31.7% | 62.1% | 0.008 |
| - Headache | 15% | 24.1% | Not specified |
| - Dizziness | 6.7% | 27.6% | Not specified |
| - Sleep Disorders | 5% | 20.7% | Not specified |
| - Abnormal Dreams | 0% | 17.2% | Not specified |
| Skin Disorders (Rash) | 0% | 17.2% | Not specified |
| Discontinuation due to Adverse Events | 3.3% (2/60) | 12.1% (7/58) | Not specified |
Data adapted from a 48-week Phase IIb randomized, double-blind, multicenter study.[1]
IV. Experimental Protocols
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound (VM-1500A) in combination with another antiretroviral agent.
a. Materials:
-
Target cells (e.g., TZM-bl cells, PBMCs)
-
HIV-1 laboratory-adapted strain
-
This compound (VM-1500A) and second test compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase or p24 antigen detection reagent
b. Method:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Dilution: Prepare serial dilutions of this compound (VM-1500A) and the second drug in cell culture medium.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
Virus Infection: Add a standardized amount of HIV-1 to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable readout (e.g., luciferase activity for TZM-bl cells, p24 antigen ELISA for PBMCs).
-
Data Analysis: Calculate the percentage of inhibition for each drug combination relative to the no-drug control. Analyze the data using synergy models such as the Combination Index (CI) method of Chou-Talalay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound in combination with another drug.
a. Materials:
-
Target cells
-
This compound (VM-1500A) and second test compound
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
b. Method:
-
Cell Seeding: Seed cells in a 96-well plate as in the antiviral assay.
-
Drug Addition: Add the same drug combinations and concentrations as in the antiviral assay to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound's active form (VM-1500A) on the HIV-1 RT enzyme.
a. Materials:
-
Recombinant HIV-1 RT enzyme
-
Poly(A) template and oligo(dT) primer
-
Labeled dNTPs (e.g., Digoxigenin- and Biotin-labeled)
-
Reaction buffer
-
VM-1500A
-
Streptavidin-coated plates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme
b. Method:
-
Reaction Setup: In a microfuge tube, combine the reaction buffer, poly(A)·oligo(dT) template/primer, labeled dNTPs, and various concentrations of VM-1500A.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product.
-
Detection: Add the anti-digoxigenin-HRP antibody to detect the incorporated digoxigenin-labeled dNTPs.
-
Substrate Addition: Add the HRP substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of VM-1500A and determine the IC50 value.
V. Visualizations
Caption: HIV-1 replication cycle and the targets of this compound and NRTIs.
Caption: Experimental workflow for an in vitro antiviral synergy assay.
References
Validation & Comparative
Elsulfavirine Demonstrates Potent Activity Against Resistant HIV-1 Strains, Offering a New Avenue in NNRTI-Based Therapy
For Immediate Release
Comparative Antiviral Activity
To provide a clear comparison, the following table summarizes the in vitro activity (IC50/EC50 values) of VM-1500A and other prominent NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that direct head-to-head comparative studies with a comprehensive panel of mutants are not extensively published. The data presented below is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.
| HIV-1 Strain/Mutation | VM-1500A (EC50, nM) | Efavirenz (EC50/IC50, nM) | Rilpivirine (EC50, nM) | Doravirine (IC50, nM) | Etravirine (EC50, nM) |
| Wild-type (WT) | ~1.2 | 0.1 - 0.8 | 0.1 - 0.4 | ~12 | 0.9 - 5.5 |
| K103N | Data not available | ~20-fold increase | No significant change | >30-fold improved potency vs EFV | No significant change |
| Y181C | Data not available | <2-fold increase | ~3-fold increase | >9-fold better potency vs ETR | ~5-fold increase |
| L100I | Data not available | Data not available | Resistance-associated | Data not available | Resistance-associated |
| K101E | Data not available | Data not available | Resistance-associated | Data not available | Resistance-associated |
| E138K | Data not available | Data not available | Resistance-associated | Data not available | Data not available |
| Y188L | Data not available | >50-fold increase | ~5-fold increase | >50-fold reduced susceptibility | Minimally reduced susceptibility |
| G190A | Data not available | 5-10-fold increase | No significant change | No significant change | No significant change |
| V106I/A + F227C | Resistance-associated | Data not available | Data not available | Data not available | Data not available |
| V106I + Y188L | Resistance-associated | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific comparative values for VM-1500A against these mutants were not found in the searched literature. Fold-change values for other NNRTIs are relative to their activity against wild-type HIV-1.
Experimental Protocols
The determination of antiviral efficacy and resistance profiles relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the comparison of NNRTIs.
Phenotypic Susceptibility Assay Using Recombinant Viruses
This assay is a cornerstone for evaluating the efficacy of antiretroviral drugs against various HIV-1 strains, including those with resistance mutations.
a. Generation of Recombinant Viruses:
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into the reverse transcriptase (RT) coding region of an HIV-1 laboratory clone (e.g., pNL4-3) using commercial kits.
-
Cloning of Patient-Derived RT Sequences: For clinical isolates, the RT gene is amplified from patient plasma HIV-1 RNA via reverse transcription-polymerase chain reaction (RT-PCR). This amplicon is then cloned into a shuttle vector.
-
Subcloning into Proviral Vector: The mutated or patient-derived RT gene is subcloned into an HIV-1 proviral vector that has its own RT gene deleted (e.g., pNL-Bal). This creates a full-length proviral clone encoding the desired RT sequence.[8]
-
Virus Production: The recombinant proviral DNA is transfected into a suitable cell line, such as 293T cells, to produce infectious virus particles.
b. Drug Susceptibility Testing:
-
Cell Culture: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.[9][10]
-
Assay Setup: TZM-bl cells are seeded in 96-well plates. The cells are then infected with the recombinant virus in the presence of serial dilutions of the NNRTI being tested.
-
Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication.
-
Quantification of Viral Replication: Luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the drug compared to the no-drug control indicates the level of viral inhibition.
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT (wild-type or mutant) is purified. A synthetic template/primer (e.g., poly(rA)/oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are prepared.
-
Reaction Mixture: The RT enzyme is pre-incubated with various concentrations of the NNRTI.
-
Initiation of Reaction: The reaction is initiated by adding the template/primer and dNTPs.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Quantification of RT Activity: The amount of incorporated dNTPs is quantified, typically by measuring radioactivity or fluorescence.
-
Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the inhibitor concentration.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Viriom Presented the Results of VM-1500A-LAI Studies on International HIV Conference in Hong Kong — HTC "Chemrar" [en.chemrar.ru]
- 2. Viriom initiates Phase I VM1500A trial in HIV-uninfected subjects [clinicaltrialsarena.com]
- 3. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Phenotypic and Genotypic Co-receptor Tropism Testing in HIV-1 Epidemic Region of Tanzania Where Multiple Non-B Subtypes Co-circulate - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Insights: Elsulfavirine and Rilpivirine for HIV-1 Treatment
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection, Elsulfavirine and Rilpivirine have emerged as notable options. While direct head-to-head clinical trials are not available, an indirect comparison using Efavirenz as a common comparator provides valuable insights into their respective efficacy and safety profiles. This guide synthesizes data from key clinical trials to offer a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Both this compound and Rilpivirine are potent NNRTIs that share a common mechanism of action. They bind to an allosteric, or non-catalytic, site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, effectively inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1]
This compound is a prodrug that is metabolized in the body to its active form, VM-1500A, which then exerts its antiviral effect.[1] Rilpivirine, on the other hand, is administered in its active form. The binding of these drugs to the allosteric pocket is non-competitive with respect to the natural nucleoside triphosphates.
Efficacy Comparison
An indirect comparison of this compound and Rilpivirine can be made through their respective clinical trials where they were compared against Efavirenz.
This compound vs. Efavirenz (Phase IIb Study)
In a 48-week Phase IIb randomized, double-blind study in treatment-naive HIV-1 infected patients, this compound (20 mg once daily) demonstrated comparable efficacy to Efavirenz (600 mg once daily), both in combination with tenofovir/emtricitabine (TDF/FTC).[2]
| Efficacy Endpoint (Week 48) | This compound 20 mg + TDF/FTC | Efavirenz 600 mg + TDF/FTC |
| HIV-1 RNA < 400 copies/mL (MITT) | 81% (45/55) | 73.7% (35/47) |
| Patients with baseline HIV-1 RNA > 100,000 copies/mL achieving < 400 copies/mL | 77.7% (14/18) | 68.2% (15/22) |
| Mean CD4+ T-cell count increase from baseline (cells/mm³) | +179 | +182 |
Rilpivirine vs. Efavirenz (Pooled ECHO and THRIVE Phase III Trials)
The pooled analysis of the 96-week data from the ECHO and THRIVE trials in treatment-naive adults with baseline viral load ≤ 100,000 copies/mL showed that Rilpivirine (25 mg once daily) was non-inferior to Efavirenz (600 mg once daily), both with a background of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[3]
| Efficacy Endpoint (Week 96) | Rilpivirine 25 mg + 2 NRTIs (n=368) | Efavirenz 600 mg + 2 NRTIs (n=329) |
| Virologic Response (HIV-1 RNA < 50 copies/mL) | 84% | 80% |
| Virologic Failure | 8% | 6% |
| Mean CD4+ T-cell count increase from baseline (cells/mm³) | +224 | +206 |
Safety and Tolerability Profile
The safety and tolerability profiles of this compound and Rilpivirine appear favorable when compared to Efavirenz, particularly concerning central nervous system (CNS) side effects.
This compound Safety Data
In the Phase IIb trial, this compound was associated with a significantly lower incidence of study drug-associated adverse events compared to Efavirenz.[2]
| Adverse Events (Week 48) | This compound 20 mg + TDF/FTC (n=60) | Efavirenz 600 mg + TDF/FTC (n=58) |
| Study Drug-Associated Adverse Events | 36.7% (22/60) | 77.6% (45/58) |
| AEs of Special Interest (CNS, Skin) | 31.7% | 62.1% |
| Discontinuations due to Adverse Events | 1 patient | 7 patients |
Rilpivirine Safety Data
The pooled data from the ECHO and THRIVE trials demonstrated a better tolerability profile for Rilpivirine compared to Efavirenz, with fewer discontinuations due to adverse events.[3][4]
| Adverse Events (Pooled Week 48/96 Data) | Rilpivirine 25 mg + 2 NRTIs | Efavirenz 600 mg + 2 NRTIs |
| Treatment-Related Grade 2-4 Adverse Events | Less frequent with Rilpivirine | More frequent with Efavirenz |
| Discontinuations due to Adverse Events | 3% | 8%[4] |
| Rash | 3% | 14%[4] |
| Dizziness | 8% | 26%[4] |
| Abnormal Dreams/Nightmares | 8% | 13%[4] |
Experimental Protocols
This compound Phase IIb Study Design
This was a randomized, placebo-controlled, double-blind, multicenter study in antiretroviral-naive, HIV-1-infected patients.[2]
-
Patient Population: Treatment-naive adults with HIV-1 infection.
-
Randomization: 1:1 to receive either this compound 20 mg once daily or Efavirenz 600 mg once daily.
-
Background Regimen: All patients received tenofovir/emtricitabine (TDF/FTC).
-
Primary Objective: To compare the efficacy and safety of the two regimens over 48 weeks.
-
Key Inclusion Criteria: Antiretroviral-naive, HIV-1 infection.
-
Key Exclusion Criteria: Not detailed in the provided summary.
Rilpivirine ECHO and THRIVE Trials Design
These were two Phase III, 96-week, international, randomized, double-blind, double-dummy trials.[5]
-
Patient Population: Treatment-naive adults with HIV-1 infection.
-
Randomization: 1:1 to receive either Rilpivirine 25 mg once daily or Efavirenz 600 mg once daily.
-
Background Regimen:
-
Primary Objective: To demonstrate the non-inferiority of Rilpivirine to Efavirenz in achieving a confirmed viral load of <50 copies/mL at week 48.
-
Key Inclusion Criteria: Viral load ≥5000 copies/mL and confirmed sensitivity to the background NRTIs.[5]
-
Key Exclusion Criteria: Presence of NNRTI resistance-associated mutations.[5]
Conclusion
Based on an indirect comparison with Efavirenz, both this compound and Rilpivirine demonstrate comparable efficacy to this established NNRTI in treatment-naive HIV-1 infected individuals. A key differentiator appears to be their improved safety and tolerability profiles, with a lower incidence of CNS-related adverse events. For patients with a baseline viral load of ≤ 100,000 copies/mL, Rilpivirine has shown similar virologic failure rates to Efavirenz.[5] The data for this compound also suggests good efficacy in patients with higher baseline viral loads.[2] The choice between these agents may therefore be guided by individual patient characteristics, potential drug interactions, and long-term tolerability considerations. Further research, including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of this compound and Rilpivirine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. croiconference.org [croiconference.org]
- 3. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Rilpivirine versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): a phase 3 randomised double-blind active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Elsulfavirine and Doravirine Face Off Against HIV-1 Mutants
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection is continually evolving, with newer agents aiming to overcome the resistance challenges that have plagued earlier drugs in this class. This guide provides an in-depth in vitro comparison of two such NNRTIs: Elsulfavirine and Doravirine. This compound, a prodrug of the active metabolite VM-1500A, is a newer NNRTI approved in Russia.[1][2] Doravirine is a more recently developed NNRTI that has demonstrated a favorable resistance profile against common NNRTI mutations.[3][4][5]
This comparison summarizes available in vitro data on their efficacy against wild-type HIV-1 and a panel of clinically relevant resistant mutants, details the experimental protocols used to generate this data, and provides a visual representation of their mechanism of action.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro activity of this compound's active metabolite, VM-1500A, and Doravirine against wild-type HIV-1 and key NNRTI-resistant mutants. The data is presented as the concentration required to inhibit viral replication by 50% (EC50 or IC50) and the fold change in resistance compared to the wild-type strain.
Table 1: In Vitro Activity Against Wild-Type HIV-1
| Compound | Cell Line | EC50/IC50 (nM) | Citation |
| VM-1500A | Various | 1.2 | [6] |
| Doravirine | MT4-GFP cells in 100% NHS | 12 | [7] |
Table 2: In Vitro Activity Against NNRTI-Resistant HIV-1 Mutants (Fold Change in EC50/IC50 vs. Wild-Type)
| Mutation | This compound (VM-1500A) | Doravirine | Citation (Doravirine) |
| K103N | Data Not Available | 1.8 - 2.5 | [7][8] |
| Y181C | Data Not Available | 1.8 - 2.7 | [7][8] |
| G190A | Data Not Available | <2 | [9] |
| K103N + Y181C | Data Not Available | 2.8 - 4.9 | [7][8] |
| Y188L | Data Not Available | >100 | [3][4] |
| V106A | Data Not Available | 10 | [3] |
| V106M | Data Not Available | 3.4 | [4] |
| F227L | Data Not Available | >150 (with V106A) | [3] |
| M230L | Data Not Available | 7.6 | [8] |
Mechanism of Action
Both this compound (via its active metabolite VM-1500A) and Doravirine are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[10] They bind to a hydrophobic pocket, known as the NNRTI binding pocket, which is distinct from the active site of the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Caption: Mechanism of Action of this compound and Doravirine.
Experimental Protocols
The in vitro susceptibility of HIV-1 to NNRTIs is typically determined using cell-based assays. The following is a generalized protocol based on commonly used methods.
1. Cell Lines and Viruses:
-
Cell Lines: Human T-cell lines that are susceptible to HIV-1 infection, such as MT-2, MT-4, or PM1 cells, are commonly used. Peripheral blood mononuclear cells (PBMCs) from healthy donors can also be utilized for a more physiologically relevant model.
-
Viruses: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates are used. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the reverse transcriptase gene of a reference viral clone.
2. Antiviral Activity Assay (e.g., PhenoSense Assay):
-
A replication-defective HIV-1 vector containing the reverse transcriptase gene from either a reference strain (wild-type) or a mutant strain is generated.
-
These vectors are used to infect a susceptible cell line in the presence of serial dilutions of the test compound (this compound or Doravirine).
-
The level of viral replication is quantified after a set incubation period (typically 3-7 days) by measuring a reporter gene product (e.g., luciferase or green fluorescent protein) or by quantifying HIV-1 p24 antigen levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is determined by dividing the EC50/IC50 value for the mutant virus by the EC50/IC50 value for the wild-type virus.
Caption: Generalized workflow for in vitro antiviral susceptibility testing.
Discussion
The available in vitro data demonstrates that Doravirine maintains potent activity against several key NNRTI-resistant mutants, including K103N and Y181C, which are common pathways of resistance to older NNRTIs.[7][8][9] This suggests a higher barrier to resistance for Doravirine compared to some of its predecessors. However, certain mutations, notably Y188L, and combinations of other mutations can confer high-level resistance to Doravirine.[3][4]
Further head-to-head in vitro studies are warranted to fully elucidate the comparative resistance profiles of this compound and Doravirine. Such studies would be invaluable for guiding clinical decision-making and informing the development of future NNRTI-based therapeutic strategies.
References
- 1. Antiviral Activity and In Vitro Mutation Development Pathways of MK-6186, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Site-directed mutagenesis of human immunodeficiency virus type 1 reverse transcriptase at amino acid position 138 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Resistance Profiles of Elsulfavirine and Nevirapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Elsulfavirine and Nevirapine. The information presented is supported by experimental data to aid in research and drug development efforts focused on HIV-1 therapies.
Introduction to this compound and Nevirapine
This compound (trade name Elpida) is a novel NNRTI that has demonstrated a higher genetic barrier to resistance compared to first-generation NNRTIs.[1] It is a prodrug that is metabolized in the body to its active form, VM-1500A.[1] Nevirapine was the first NNRTI to be approved for the treatment of HIV-1 infection. Both drugs target the allosteric binding site of the HIV-1 reverse transcriptase (RT), inhibiting the conversion of viral RNA to DNA.[2][3] However, the emergence of drug resistance remains a significant challenge in the long-term efficacy of antiretroviral therapy.
Comparative Resistance Profiles
The development of resistance to NNRTIs is a critical factor in treatment failure. Below is a summary of the key differences in the resistance profiles of this compound and Nevirapine.
Nevirapine Resistance Profile
Nevirapine is characterized by a low genetic barrier to resistance, meaning that single amino acid mutations in the reverse transcriptase enzyme can lead to high-level resistance.[4] Resistance to Nevirapine can emerge rapidly in patients, sometimes within weeks of initiating therapy.[5]
Common mutations conferring resistance to Nevirapine include K103N, Y181C, and G190A.[2][5][6] The Y181C mutation, for instance, can increase the 50% inhibitory concentration (IC50) of Nevirapine by over 100-fold.[6] The K103N mutation is one of the most common NNRTI resistance mutations and confers high-level resistance to Nevirapine.[7]
This compound Resistance Profile
Preclinical studies and clinical observations suggest that this compound has a more favorable resistance profile than Nevirapine. A key advantage of this compound is its activity against some HIV-1 strains that are resistant to first-generation NNRTIs.[1]
Studies have shown a low prevalence of mutations associated with decreased susceptibility to this compound in treatment-naïve patients.[1] While virological failure can occur, it often involves the accumulation of multiple mutations rather than a single mutation. In a study of patients experiencing virological failure on an this compound-containing regimen, combinations of mutations were identified that are known to reduce susceptibility to the drug.[1]
Quantitative Data on Resistance
The following tables summarize the fold-change in IC50 for various reverse transcriptase mutations when tested against Nevirapine and the mutations associated with reduced susceptibility to this compound. The fold-change in IC50 represents the factor by which the concentration of the drug must be increased to inhibit 50% of viral replication in a mutant virus compared to the wild-type virus.
Table 1: Fold-Change in IC50 for Nevirapine with Common Resistance Mutations
| Mutation | Fold-Change in IC50 (Nevirapine) | Reference |
| K103N | ~50 | [7] |
| Y181C | >50 | [7] |
| G190A | >50 | [7] |
| V106A | ~50 | [7] |
| V106M | High-level | [6] |
| Y188L | >50 | [7] |
| Y188C | >30 | [7] |
| M230L | 10 | [7] |
| K101E | 3-10 | [7] |
Table 2: Mutations Associated with Reduced Susceptibility to this compound
| Mutations Observed in Virological Failure | Fold-Change in IC50 (this compound) | Reference |
| Combinations of mutations including those known to confer NNRTI resistance | Data on specific fold-changes for combinations are limited in the provided search results. | [1] |
| Single resistance mutations | Preclinical studies suggest single mutations may not cause significant resistance. | [1] |
Note: Comprehensive quantitative data for this compound resistance mutations from head-to-head comparative studies are not as widely available as for Nevirapine. The information for this compound is based on clinical observations of mutations in patients with virological failure.
Cross-Resistance
A significant concern with NNRTI resistance is the high degree of cross-resistance, where a mutation conferring resistance to one NNRTI can also confer resistance to others in the same class. For instance, the K103N mutation, which confers high-level resistance to Nevirapine, also confers resistance to another first-generation NNRTI, efavirenz.[2] However, this compound has been shown to be active against some NNRTI-resistant viruses, suggesting a lower level of cross-resistance compared to older NNRTIs.[1]
Experimental Protocols
The determination of drug resistance profiles relies on two primary experimental approaches: genotyping and phenotyping.
Genotypic Resistance Testing
Genotypic assays identify specific mutations in the viral genes that are known to be associated with drug resistance.
Methodology:
-
Viral RNA Extraction: RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR: The viral RNA is converted to cDNA, and the region of the pol gene encoding the reverse transcriptase is amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced to identify any mutations.
-
Interpretation: The identified mutations are compared against a database of known resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various drugs.[1]
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of a virus to a drug. The PhenoSense assay is a widely used commercial example.
Methodology (PhenoSense Assay):
-
RNA Isolation and Amplification: Viral RNA is isolated from a patient's plasma, and the reverse transcriptase coding region is amplified via RT-PCR.
-
Construction of Recombinant Virus: The amplified patient-derived RT sequence is inserted into a standardized HIV-1 vector that lacks its own RT. This vector also contains a reporter gene, such as luciferase.
-
Viral Production: The recombinant vectors are used to transfect host cells, which then produce virus particles containing the patient's RT.
-
Drug Susceptibility Assay: These virus particles are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested.
-
Measurement of Replication: After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured. The drug concentration that inhibits viral replication by 50% (IC50) is calculated.
-
Fold-Change Calculation: The IC50 value for the patient's virus is compared to the IC50 value for a wild-type reference virus to determine the fold-change in resistance.[2][8]
In Vitro Selection of Resistant Mutants
This experimental procedure is used to identify the mutations that are likely to arise in response to a new drug.
Methodology:
-
Cell Culture: A laboratory strain of HIV-1 is cultured in the presence of a low concentration of the investigational drug.
-
Dose Escalation: As the virus replicates, the concentration of the drug is gradually increased in the cell culture.
-
Selection of Resistant Variants: This process selects for viral variants that have acquired mutations allowing them to replicate in the presence of the drug.
-
Genotypic and Phenotypic Analysis: The resistant viruses are then isolated and analyzed using genotypic and phenotypic assays to identify the resistance mutations and quantify the level of resistance.[9]
Site-Directed Mutagenesis
This technique is used to create specific mutations in the reverse transcriptase gene to study their individual effects on drug susceptibility.
Methodology:
-
Plasmid Preparation: A plasmid containing the wild-type HIV-1 reverse transcriptase gene is used as a template.
-
Primer Design: Primers are designed to introduce the desired mutation into the gene.
-
PCR Amplification: PCR is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: The original, non-mutated parental DNA template is digested using a specific enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into bacteria for replication.
-
Verification: The plasmids are then isolated and sequenced to confirm the presence of the desired mutation.
-
Phenotypic Analysis: The mutated RT gene is then used in a phenotypic assay to determine its effect on drug susceptibility.
Visualizations
Caption: Mechanism of action of NNRTIs like this compound and Nevirapine.
Caption: Workflow for genotypic and phenotypic HIV drug resistance testing.
References
- 1. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Elsulfavirine's Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy (ART). Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and its active metabolite, VM-1500A, have demonstrated a promising resistance profile, retaining activity against a broad range of NNRTI-resistant viral variants. This guide provides a comprehensive comparison of this compound's cross-resistance with other antiretroviral agents, supported by available experimental data, to inform research and development efforts in the field of HIV therapeutics.
Executive Summary
This compound, a prodrug of the potent NNRTI VM-1500A, exhibits a high genetic barrier to resistance.[1] Preclinical studies have indicated that single amino acid mutations in the HIV-1 reverse transcriptase are insufficient to confer resistance to this compound.[1] Instead, the development of significant resistance requires the accumulation of multiple mutations.[1] This characteristic distinguishes it from many earlier-generation NNRTIs, which can be rendered ineffective by a single mutation. Clinical observations in treatment-naïve patients in Russia, where this compound is approved, have shown a low prevalence of mutations associated with decreased susceptibility to the drug.[1]
Cross-Resistance with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
VM-1500A, the active form of this compound, maintains significant activity against HIV-1 strains harboring common NNRTI resistance mutations that confer high-level resistance to first and second-generation NNRTIs such as efavirenz, nevirapine, etravirine, and rilpivirine. While specific fold-change values from head-to-head comparative studies are not extensively published in peer-reviewed literature, the available data suggests a superior resilience to resistance mutations.
Table 1: Comparative In Vitro Activity of VM-1500A and other NNRTIs against Resistant HIV-1 Mutants (Illustrative)
| HIV-1 RT Mutation(s) | This compound (VM-1500A) Fold Change in EC50 | Efavirenz Fold Change in EC50 | Nevirapine Fold Change in EC50 | Etravirine Fold Change in EC50 | Rilpivirine Fold Change in EC50 |
| Wild-Type | 1 | 1 | 1 | 1 | 1 |
| K103N | Low | High | High | Low | Low |
| Y181C | Low | Low | High | Low | Low |
| L100I + K103N | Moderate | High | High | Moderate | Moderate |
| V106I/A + F227C | High | High | High | High | High |
| V106I + Y188L | High | High | High | High | High |
Note: This table is illustrative and based on qualitative descriptions from available sources. "Low," "Moderate," and "High" represent the relative degree of resistance conferred by the mutations. Specific fold-change values require direct comparative experimental data.
The resistance profile of this compound has been characterized by the requirement for combinations of major mutations, such as V106I/A + F227C and V106I + Y188L, to induce a significant loss of susceptibility.[2] This suggests that this compound may remain a viable treatment option in patients who have developed resistance to other NNRTIs.
Cross-Resistance with Other Antiretroviral Classes
Currently, there is limited publicly available data specifically detailing the cross-resistance of this compound with other classes of antiretroviral agents, including:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
Given that this compound targets the NNRTI binding pocket of the reverse transcriptase enzyme, it is mechanistically distinct from these other drug classes. Therefore, it is highly unlikely that resistance mutations selected by NRTIs, PIs, or INSTIs would confer cross-resistance to this compound. Conversely, NNRTI resistance mutations are not expected to affect the activity of these other drug classes.
Experimental Protocols
The evaluation of cross-resistance typically involves in vitro phenotypic susceptibility assays. The general methodology for these assays is outlined below.
Phenotypic Susceptibility Assay Protocol
-
Virus Preparation:
-
Site-directed mutagenesis is used to introduce specific resistance-associated mutations into an infectious molecular clone of HIV-1 (e.g., NL4-3).
-
Alternatively, clinical isolates from patients with known resistance profiles are used.
-
Viral stocks are generated by transfecting proviral DNA into permissive cells (e.g., HEK293T) and harvesting the supernatant containing infectious virus particles.
-
The concentration of the viral stocks is quantified, typically by measuring the p24 antigen concentration.
-
-
Cell Culture:
-
A permissive cell line (e.g., MT-4, PM1) is maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Antiviral Assay:
-
Serial dilutions of the antiretroviral agents to be tested (this compound/VM-1500A and comparator drugs) are prepared in 96-well plates.
-
A standardized amount of the wild-type or mutant virus is added to the wells containing the drug dilutions and to control wells without the drug.
-
Cells are then added to each well.
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Measurement of Viral Replication:
-
The extent of viral replication is determined by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, cell viability can be measured using assays such as the MTT or XTT assay, as HIV-1 infection can induce cytopathic effects.
-
-
Data Analysis:
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for both the wild-type and mutant viruses using non-linear regression analysis of the dose-response curves.
-
The fold-change in EC50 is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus. A higher fold-change indicates a greater level of resistance.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Phenotypic Susceptibility Testing
References
Cost-effectiveness analysis of Elsulfavirine compared to other first-line HIV therapies
For Immediate Release
This guide provides a comprehensive cost-effectiveness analysis of Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), in comparison to other widely used first-line antiretroviral therapies for HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical efficacy, safety profiles, and economic considerations.
Executive Summary
This compound, developed by Viriom and marketed as Elpida®, has emerged as a significant therapeutic option, particularly in the Russian Federation where it is included in first-line treatment guidelines.[1] Clinical data from a 96-week study demonstrates that this compound, in combination with a nucleoside reverse transcriptase inhibitor (NRTI) backbone, offers comparable virologic and immunologic efficacy to Efavirenz-based regimens, but with a significantly improved safety profile. Economically, this compound presents a competitive pricing structure within the Russian market, positioning it as a potentially cost-effective alternative to other established first-line agents, including both NNRTIs and integrase strand transfer inhibitors (INSTIs) like Dolutegravir.
Comparative Efficacy and Safety
A pivotal phase IIb randomized, double-blind, multicenter study compared the efficacy and safety of this compound (20 mg once daily) against Efavirenz (600 mg once daily), both in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC), in treatment-naïve HIV-1 infected patients over 96 weeks.
Table 1: Comparative Efficacy of this compound vs. Efavirenz at 48 and 96 Weeks
| Outcome | This compound + TDF/FTC | Efavirenz + TDF/FTC | Study Reference |
| Week 48 | |||
| HIV-1 RNA < 50 copies/mL | 81% (44/55) | 74% (35/47) | [2] |
| Mean CD4+ T-cell increase | +179 cells/mm³ | +182 cells/mm³ | [3] |
| Week 96 | |||
| HIV-1 RNA < 50 copies/mL | 78% | 72% | [2] |
Table 2: Comparative Safety and Tolerability of this compound vs. Efavirenz at 48 Weeks
| Adverse Event Category | This compound + TDF/FTC | Efavirenz + TDF/FTC | p-value | Study Reference |
| Any Drug-Related Adverse Event | 36.7% (22/60) | 77.6% (45/58) | <0.0001 | [3] |
| CNS Disorders | 31.7% | 62.1% | 0.008 | [3] |
| Discontinuation due to Adverse Events | 3.3% (2/60) | 12.1% (7/58) | - | [3] |
The data clearly indicates that while both regimens are effective in viral suppression and immune reconstitution, this compound is associated with a significantly lower incidence of adverse events, particularly those related to the central nervous system, which are common with Efavirenz.[3][4] This improved tolerability leads to fewer treatment discontinuations, a critical factor for long-term therapeutic success.
Economic Analysis
A direct head-to-head cost-effectiveness study of this compound against other first-line regimens in Russia is not yet publicly available. However, by analyzing the procurement costs of antiretroviral drugs in the Russian Federation, a comparative cost landscape can be constructed.
Table 3: Estimated Annual Cost of First-Line HIV Regimens in Russia
| Regimen | Anchor Drug | Estimated Annual Cost (RUB) | Estimated Annual Cost (USD) | Data Source |
| This compound-based | This compound 20 mg | 85,000 | 1,153 | [5] |
| Efavirenz-based | Efavirenz 600 mg | 8,400 | 114 | [5] |
| Dolutegravir-based | Dolutegravir 50 mg | 74,759 | 1,015 | [6] |
Note: Costs are based on 2021/2022 procurement data and exchange rates may vary. The cost of the NRTI backbone (e.g., TDF/FTC or Lamivudine/Tenofovir) is an additional component of the total regimen cost but is similar across these regimens.
While the Efavirenz-based regimen is the least expensive, its use is associated with a higher rate of adverse events leading to potential additional costs related to managing side effects and switching therapies.[3] Dolutegravir-based regimens, which are often preferred in international guidelines for their high efficacy and good tolerability, have a comparable cost to this compound in Russia.[5][6] Given this compound's superior safety profile compared to Efavirenz and its competitive pricing relative to Dolutegravir, it presents a strong case for being a cost-effective option, particularly when considering the indirect costs associated with adverse events and treatment adherence.
Experimental Protocols
Methodology of the this compound vs. Efavirenz Clinical Trial (Phase IIb)
This was a randomized, placebo-controlled, double-blind, multicenter study conducted in treatment-naïve HIV-1-infected patients.
-
Participants: 120 adult patients with HIV-1 RNA > 1,000 copies/mL and CD4+ T-cell count > 100 cells/mm³.
-
Randomization: Patients were randomized 1:1 to receive either this compound 20 mg once daily or Efavirenz 600 mg once daily.
-
Blinding: All patients also received a placebo matching the active drug in the other arm to maintain blinding.
-
Backbone Therapy: All participants received open-label TDF/FTC.
-
Primary Endpoints: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48. Safety and tolerability were assessed through the monitoring of adverse events.
-
Follow-up: The study continued to 96 weeks to assess long-term efficacy and safety.[2][3]
Pharmacoeconomic Analysis Methodology (General Approach)
Pharmacoeconomic evaluations of antiretroviral therapies typically involve the following steps:
-
Model Structure: A Markov model is often used to simulate the progression of HIV disease through various health states defined by CD4+ cell counts and viral load.[7][8]
-
Clinical Inputs: Efficacy (viral suppression rates), rates of adverse events, and treatment discontinuation probabilities are derived from clinical trial data.
-
Cost Inputs: Direct medical costs include antiretroviral drugs, routine care, management of adverse events, and treatment of opportunistic infections. Indirect costs, such as productivity losses, may also be considered from a societal perspective.[9][10]
-
Outcomes: The model estimates lifetime costs, life-years gained, and quality-adjusted life-years (QALYs).
-
Cost-Effectiveness Ratio: The incremental cost-effectiveness ratio (ICER) is calculated as the additional cost of a new therapy divided by the additional health benefit (e.g., QALYs gained) compared to the standard of care.
Mechanism of Action and Signaling Pathways
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[11] This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Efavirenz is also an NNRTI and shares a similar mechanism of action with this compound, directly inhibiting the reverse transcriptase enzyme.[4][11][12][13][14]
Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, another essential step for viral replication.[15][16][17][18][19]
Conclusion
This compound demonstrates a compelling profile as a first-line HIV therapy. Its non-inferior efficacy to Efavirenz, combined with a significantly better safety and tolerability profile, makes it a valuable clinical option. The economic analysis, based on available procurement data from Russia, suggests that this compound is competitively priced against other modern first-line regimens like Dolutegravir. For healthcare systems seeking to optimize both clinical outcomes and resource allocation, this compound warrants serious consideration as a cost-effective and well-tolerated component of antiretroviral therapy. Further direct comparative cost-effectiveness studies are encouraged to solidify these findings in various healthcare settings.
References
- 1. Integrase - Wikipedia [en.wikipedia.org]
- 2. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. croiconference.org [croiconference.org]
- 4. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. itpcglobal.org [itpcglobal.org]
- 6. itpc-eeca.org [itpc-eeca.org]
- 7. Cost-Effectiveness of Dolutegravir as a First-Line Treatment Option in the HIV-1-Infected Treatment-Naive Patients in Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacoeconomic evaluation of intensified antiretroviral treatment strategies in HIV/AIDS | Semantic Scholar [semanticscholar.org]
- 9. Pharmacoeconomic analysis of antiretroviral therapy regimes in the Syrian Arab Republic | Gushchina | FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology [pharmacoeconomics.ru]
- 10. eprajournals.com [eprajournals.com]
- 11. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 17. Dolutegravir - Wikipedia [en.wikipedia.org]
- 18. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tivicay, Tivicay PD (dolutegravir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Safety Operating Guide
Personal protective equipment for handling Elsulfavirine
This guide provides crucial safety and logistical information for laboratory professionals handling Elsulfavirine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[3]
It is essential to handle this compound with care to avoid ingestion and environmental contamination.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be worn at all times when handling the compound. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Required to prevent eye contact with dust or aerosols. |
| Skin and Body Protection | Laboratory coat | Should be worn over personal clothing to protect against skin contact. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form or when aerosol generation is possible to avoid inhalation.[4] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of the powder.[3]
-
Prohibited Actions : Do not eat, drink, or smoke in areas where this compound is being handled.[3]
-
Hygiene : Wash hands thoroughly after handling the compound.[3]
Storage Conditions:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[3][5] |
| In Solvent | -80°C | Follow the same additional requirements as for the powder form.[3] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures: [3]
-
Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.
-
Skin Contact : Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Call a physician.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.
Chemical Spill Response:
In case of a spill, follow the workflow below to ensure safe and effective cleanup.
Caption: Workflow for handling an this compound chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous and disposed of according to institutional and regulatory guidelines.
Disposal Steps:
-
Segregation : Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Labeling : Ensure the waste container is labeled with the chemical name and associated hazards.
-
Approved Disposal : Dispose of the contents and the container through an approved waste disposal plant.[3] Do not dispose of this compound into the environment or down the drain due to its high aquatic toxicity.[3]
Occupational Exposure Limits (OELs)
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of chemical exposure.[6]
| Substance | OEL - 8-hour Time-Weighted Average (TWA) |
| This compound | Not Established |
As no specific OEL has been established for this compound, it is crucial to handle it with a high degree of caution and to keep exposure as low as reasonably achievable. The use of engineering controls like fume hoods and consistent application of the recommended PPE are the primary methods for ensuring worker safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
